(2-(Thiophen-2-yl)phenyl)boronic acid
Description
BenchChem offers high-quality (2-(Thiophen-2-yl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(Thiophen-2-yl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H9BO2S |
|---|---|
Molecular Weight |
204.06 g/mol |
IUPAC Name |
(2-thiophen-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H9BO2S/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-7,12-13H |
InChI Key |
KELKSSASOCXXSY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C2=CC=CS2)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ortho-substituted Thienyl Phenylboronic Acid Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ortho-substituted thienyl phenylboronic acids represent a pivotal class of building blocks in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Their unique structural motif, combining the electron-rich thiophene ring with a sterically demanding ortho-substituted phenyl group, offers a versatile platform for the construction of complex biaryl and heteroaryl scaffolds. This guide provides a comprehensive technical overview of these valuable reagents, delving into their synthesis, stability, and reactivity. We will explore the nuances of their application in palladium-catalyzed cross-coupling reactions, with a particular focus on the Suzuki-Miyaura coupling, and discuss the critical role of the ortho-substituent in influencing reaction outcomes. Furthermore, this document will detail established protocols for their synthesis and purification, alongside a discussion of key characterization techniques.
Introduction: The Strategic Importance of Ortho-substituted Thienyl Phenylboronic Acids
The synthesis of biaryl compounds is a cornerstone of contemporary drug discovery and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. Among the myriad of synthetic methodologies available, the Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful tool due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids.
Ortho-substituted thienyl phenylboronic acids are a specialized subclass of boronic acid building blocks that offer unique advantages in the construction of sterically hindered biaryl systems. The thiophene moiety, a common bioisostere of the phenyl ring, is a key component in numerous FDA-approved drugs, where it can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. The presence of an ortho-substituent on the phenyl ring introduces a degree of steric hindrance that can be strategically exploited to control regioselectivity and influence the final conformation of the target molecule. This is of particular importance in the design of kinase inhibitors, where precise control over the orientation of inhibitor-protein interactions is paramount for achieving high potency and selectivity.
This guide will provide a detailed exploration of the synthesis, properties, and applications of these critical building blocks, empowering researchers to leverage their full potential in their synthetic endeavors.
Synthesis of Ortho-substituted Thienyl Phenylboronic Acids
The synthesis of ortho-substituted thienyl phenylboronic acids typically involves a multi-step sequence, beginning with the construction of the requisite ortho-substituted thienyl-phenyl precursor, followed by a borylation step.
Constructing the Thienyl-Phenyl Scaffold
The initial and often most crucial phase is the formation of the C-C bond between the thiophene and the ortho-substituted phenyl ring. The Suzuki-Miyaura coupling is the most widely employed method for this transformation.
Diagram: General Synthetic Approach
Caption: General two-step synthesis of ortho-substituted thienyl phenylboronic acids.
A common strategy involves the coupling of a commercially available or readily synthesized thienylboronic acid with an ortho-substituted aryl halide. Alternatively, a dihalothiophene can be selectively functionalized.
Borylation Strategies
Once the ortho-substituted thienyl-phenyl core is assembled, the final step is the introduction of the boronic acid functionality. Several methods can be employed, with the Miyaura borylation reaction being a prominent choice. This palladium-catalyzed reaction utilizes a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to convert an aryl halide or triflate into the corresponding boronic ester.
Experimental Protocol: Miyaura Borylation
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the ortho-substituted thienyl phenyl halide (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 2-5 mol%), and a base (e.g., potassium acetate, 3.0 equiv).
-
Solvent Addition: Add a degassed aprotic solvent, such as dioxane or toluene.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude boronic ester can then be purified by column chromatography on silica gel.
It is important to note that the purification of boronic acids and their esters by conventional silica gel chromatography can be challenging due to their propensity for decomposition. The use of boronic esters, such as pinacol esters (Bpin), can enhance stability, but they are still susceptible to hydrolysis. More stable boronic esters, like 3,4-diethyl-hexane-3,4-diol boronic esters (Epin), have been developed to improve stability and facilitate chromatographic purification.
Stability, Reactivity, and Handling Considerations
Boronic acids are known to be unstable under certain conditions, which can complicate their isolation and purification. They can undergo protodeboronation, oxidation, and the formation of cyclic anhydrides (boroxines).
Table 1: Factors Affecting Boronic Acid Stability
| Factor | Impact on Stability | Mitigation Strategies |
| Moisture | Promotes hydrolysis of boronic esters and can lead to the formation of boroxines. | Store under anhydrous conditions; use of stable boronic esters (e.g., Epin). |
| Air (Oxygen) | Can lead to oxidation and degradation of the boronic acid. | Handle under an inert atmosphere (e.g., argon or nitrogen). |
| Acidic/Basic Conditions | Can promote protodeboronation, especially at elevated temperatures. | Careful control of pH during reaction and workup. |
| Silica Gel | Can cause decomposition during column chromatography. | Use of deactivated silica gel or more stable boronic esters. Rapid chromatography is also recommended. |
The reactivity of ortho-substituted thienyl phenylboronic acids in Suzuki-Miyaura couplings is influenced by both electronic and steric factors. The electron-rich nature of the thiophene ring generally facilitates the transmetalation step of the catalytic cycle. However, the ortho-substituent on the phenyl ring can introduce significant steric hindrance, which may require the use of more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).
Applications in Drug Discovery and Materials Science
The unique structural features of ortho-substituted thienyl phenylboronic acids make them highly valuable in several areas of chemical research.
Medicinal Chemistry
In drug discovery, the thienyl-phenyl scaffold is a common motif in a variety of biologically active molecules. The ability to introduce ortho-substituents allows for fine-tuning of the molecule's three-dimensional structure, which is critical for optimizing interactions with biological targets.
-
Kinase Inhibitors: The thienyl group can act as a hinge-binding moiety, mimicking the adenine ring of ATP. The ortho-substituent can be used to probe for additional binding pockets and enhance selectivity.
-
Anti-inflammatory Agents: Thiophene-based compounds have demonstrated potent anti-inflammatory properties through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
-
Anticancer Agents: Boronic acid derivatives themselves are being investigated as potential anticancer agents.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials Science
In materials science, thienyl-phenyl based structures are integral components of organic semiconductors, light-emitting diodes (OLEDs), and other organic electronic devices. The introduction of ortho-substituents can be used to modulate the electronic properties and solid-state packing of these materials, thereby influencing their performance characteristics.
Spectroscopic Characterization
The characterization of ortho-substituted thienyl phenylboronic acids relies on a combination of spectroscopic techniques.
Table 2: Key Spectroscopic Data for a Representative Thienyl Phenylboronic Acid
| Technique | Key Features and Expected Chemical Shifts (δ) or Frequencies (cm⁻¹) |
| ¹H NMR | Aromatic protons of the thienyl and phenyl rings (typically δ 7.0-8.5 ppm). A broad singlet for the B(OH)₂ protons (can be exchangeable with D₂O). |
| ¹³C NMR | Aromatic carbons (typically δ 120-150 ppm). The carbon attached to the boron atom may be broadened or difficult to observe due to the quadrupolar relaxation of the boron nucleus. |
| ¹¹B NMR | A single broad peak characteristic of a trigonal planar boronic acid (typically δ 25-35 ppm). The chemical shift is sensitive to the electronic environment and the presence of coordinating species. |
| FTIR | A strong, broad O-H stretch for the B-OH groups (around 3200-3400 cm⁻¹). Characteristic C-H and C=C stretching vibrations for the aromatic rings. |
| Mass Spectrometry | The molecular ion peak may be observed, although dehydration to form the boroxine is common. Derivatization to a more stable ester may be necessary for reproducible results. |
Experimental Protocol: NMR Sample Preparation
-
Weigh approximately 10-20 mg of the boronic acid into a clean, dry NMR tube.
-
Add a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help to minimize the formation of boroxine trimers.
-
Gently sonicate or vortex the sample until it is fully dissolved.
Conclusion
Ortho-substituted thienyl phenylboronic acids are indispensable tools for the modern synthetic chemist. Their unique combination of steric and electronic properties provides a powerful platform for the construction of complex molecular architectures with applications spanning from drug discovery to materials science. A thorough understanding of their synthesis, stability, and reactivity is essential for harnessing their full potential. By employing robust synthetic protocols and appropriate handling techniques, researchers can confidently utilize these versatile building blocks to accelerate their research and development efforts.
References
- A wide range of aryl boronic 1,1,2,2-tetraethylethylene glycol esters [ArB(Epin)s] were readily synthesized. Purifying aryl boronic esters by conventional silica gel chromatography is generally challenging; however, these introduced derivatives are easily purified on silica gel and isolated in excellent yields. We subjected the purified ArB(Epin) to Suzuki−Miyaura couplings, which provided higher yields of the desired biaryl products than
2-Thiophen-2-yl-phenylboronic acid suppliers and price
Topic: 2-Thiophen-2-yl-phenylboronic acid suppliers and price Format: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Strategic Sourcing, Synthesis, and Application in Medicinal Chemistry[1]
Executive Summary
This guide addresses the sourcing, pricing, and technical application of Thiophen-2-yl-phenylboronic acids , a critical class of biaryl building blocks used in the synthesis of conjugated organic semiconductors (OLEDs) and kinase inhibitors.
Critical Distinction: The nomenclature "2-Thiophen-2-yl-phenylboronic acid" is chemically ambiguous and typically refers to one of two isomers:
-
Para-Isomer (Commercial Standard): (4-(Thiophen-2-yl)phenyl)boronic acid (CAS: 362612-66-6).[1][2] This is the dominant commercial form, stable and widely available.
-
Ortho-Isomer (Specialized/Unstable): (2-(Thiophen-2-yl)phenyl)boronic acid. This isomer is sterically hindered and prone to rapid protodeboronation. It is rarely a catalog item and typically requires custom synthesis .
This guide focuses on the commercial supply chain for the Para-isomer while providing the necessary synthetic protocols for researchers requiring the Ortho-isomer .
Market Analysis: Suppliers & Price
The following data reflects the current market for the stable (4-(Thiophen-2-yl)phenyl)boronic acid (CAS 362612-66-6) . Researchers seeking the ortho isomer must refer to the "Custom Synthesis" section below.
Market Status: Available (Lead time: 1-2 weeks). Purity Standard: ≥97% (HPLC), typically supplied as a boroxine-equilibrium powder.
| Supplier | Catalog No. | Pack Size | Price Estimate (USD) | Stock Location |
| ChemScene | CS-0175289 | 1 g | $240 - $260 | USA/China |
| Fluorochem | F691642 | 250 mg | $140 - $160 | UK/Europe |
| BLD Pharm | BD162834 | 1 g | $180 - $220 | China/Global |
| Thermo Scientific | B23071 | 1 g | $30 - $50* | USA (Check Stock) |
| Enamine | Custom | 100 mg | Inquire | Ukraine/USA |
*Note: Thermo Scientific pricing often fluctuates based on bulk contracts. Prices listed are spot rates for academic/small-scale R&D.
Supply Chain Risk Assessment
-
Boroxine Formation: Like all arylboronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine). Purity assays often report "anhydride content" which is reversible upon hydrolysis.
-
Ortho-Isomer Availability: There are no major catalog suppliers for the ortho isomer due to its instability. It must be synthesized in situ or stored at -20°C under argon immediately after purification.
Technical Core: Synthesis & Stability
The utility of thiophen-2-yl-phenylboronic acids lies in their ability to introduce a thiophene moiety—a classic bioisostere for phenyl rings—into a drug scaffold via Suzuki-Miyaura coupling.
3.1 Structural Dynamics & Stability
The stability difference between the para and ortho isomers is governed by the rate of protodeboronation , a hydrolytic cleavage of the C-B bond.
-
Para-Isomer: Electron-rich thiophene is distant from the boron center. The C-B bond is stable under standard basic coupling conditions.
-
Ortho-Isomer: The thiophene sulfur lone pairs and the steric bulk at the ortho position facilitate the formation of a boronate "ate" complex intermediate that rapidly hydrolyzes, cleaving the boron moiety before coupling can occur.
3.2 Mechanistic Pathway & Degradation (DOT Diagram)
The following diagram illustrates the competing pathways: productive Suzuki coupling vs. destructive protodeboronation, highlighting why the ortho isomer is difficult to source.
Caption: Kinetic competition between productive transmetallation (Green) and destructive protodeboronation (Red). The ortho-isomer favors the red path due to steric hindrance slowing the green path.
Experimental Protocols
4.1 Protocol A: Standard Cross-Coupling (Para-Isomer)
Applicable for CAS 362612-66-6.
Reagents:
-
Aryl Halide (1.0 equiv)
-
(4-(Thiophen-2-yl)phenyl)boronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
-
Base: K₂CO₃ (2.0 M aq, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Charge a reaction vial with aryl halide, boronic acid, and Pd catalyst.
-
Evacuate and backfill with Argon (3x).
-
Add degassed 1,4-Dioxane and K₂CO₃ solution.
-
Heat to 90°C for 4–12 hours.
-
Validation: Monitor by LC-MS. The thiophene moiety typically shows a distinct UV absorbance shift compared to the starting phenylboronic acid.
4.2 Protocol B: Synthesis of the Ortho-Isomer (Custom Route)
Since the ortho-isomer is not commercially stable, synthesize it immediately prior to use.
Reaction: Ortho-lithiation of 2-phenylthiophene followed by boronation.
-
Precursor: Dissolve 2-phenylthiophene (1.0 equiv) in anhydrous THF under Argon.
-
Lithiation: Cool to -78°C . Add n-BuLi (1.1 equiv) dropwise. Note: Lithiation occurs preferentially at the 5-position of the thiophene ring or the ortho-position of the phenyl ring depending on directing groups. Without a directing group, this route is non-selective.
-
Alternative (More Reliable): Start with 1-bromo-2-(thiophen-2-yl)benzene .
-
Cool solution of 1-bromo-2-(thiophen-2-yl)benzene in THF to -78°C.
-
Add n-BuLi (1.05 equiv) to generate the aryl lithium species.
-
Stir for 30 min at -78°C.
-
-
Boronation: Add Triisopropyl borate (B(OiPr)₃, 1.5 equiv) rapidly.
-
Hydrolysis: Warm to room temperature. Quench with 1M HCl.
-
Isolation: Extract with EtOAc. Do not recrystallize from hot solvents. Use immediately in the next step without extensive purification to avoid deboronation.
Strategic Recommendations
-
Sourcing Strategy: For routine SAR (Structure-Activity Relationship) studies, purchase the Para-isomer (CAS 362612-66-6) from ChemScene or Fluorochem. It is cost-effective and stable.
-
Design Strategy: If the Ortho-isomer is required for conformational restriction (e.g., to lock a biaryl axis in a kinase pocket), do not attempt to buy it. Contract a CRO (e.g., Enamine, WuXi) to perform the cross-coupling using the 1-bromo-2-(thiophen-2-yl)benzene precursor directly, rather than isolating the unstable boronic acid intermediate.
-
Storage: Store all thiophene-containing boronic acids at 4°C. If the bottle has been open for >6 months, check for anhydride formation (boroxine) via ¹H NMR (broadening of peaks) before use.
References
-
ChemScene . (4-(Thiophen-2-yl)phenyl)boronic acid Product Page. Retrieved from
-
PubChem . 2-Thiopheneboronic acid (Related Structure Data). National Library of Medicine. Retrieved from
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational mechanism for Protocol 4.1).
-
CymitQuimica . Pricing Data for CAS 362612-66-6. Retrieved from
Sources
Precision Synthesis of Twisted Biaryl Boronic Acids for High-Triplet Energy OLED Hosts
Content Type: Technical Guide / Whitepaper Primary Audience: Materials Scientists, Synthetic Chemists, and OLED Device Engineers. Secondary Audience: Pharmaceutical Chemists (focus on atropisomeric synthesis).
Introduction: The "Orthogonality" Imperative in OLED Design
In the design of high-performance Organic Light-Emitting Diodes (OLEDs), particularly those utilizing Thermally Activated Delayed Fluorescence (TADF) or phosphorescence, the control of molecular geometry is paramount. The "holy grail" for host materials is a high triplet energy (
Twisted biaryl systems —specifically those with large dihedral angles (often approaching 90°)—are the structural solution. By introducing steric bulk at the ortho positions (2,2' or 2,6 positions) of a biaryl linkage, we force the two aromatic rings to adopt an orthogonal conformation.
Why Twist Matters?
-
Conjugation Break: Orthogonality disrupts
-conjugation between the rings, confining the triplet exciton to a single moiety. This maintains a high (> 2.8 eV), essential for hosting blue emitters without reverse energy transfer.[1][2] -
Minimization: In TADF emitters, twisting separates the HOMO (donor) and LUMO (acceptor), minimizing the exchange integral and reducing the Singlet-Triplet energy gap (
), facilitating Reverse Intersystem Crossing (RISC). -
Solubility & Morphology: The non-planar structure prevents
-stacking aggregation, improving solubility in processing solvents and preventing crystallization in the thin film.
This guide details the precision synthesis of the critical intermediates—sterically hindered (twisted) biaryl boronic acids —and their subsequent cross-coupling, a process often plagued by low yields and protodeboronation.
Structural Design & Retrosynthesis
The synthesis of these materials relies heavily on the Suzuki-Miyaura cross-coupling of a sterically hindered aryl boronic acid with a hindered aryl halide.
The Steric Challenge
Synthesizing a 2,6-disubstituted aryl boronic acid is nontrivial. Standard coupling conditions often fail due to:
-
Slow Transmetallation: Bulky ligands on Palladium cannot easily access the hindered boron center.
-
Protodeboronation: The rate of base-catalyzed hydrolytic deboronation often exceeds the rate of cross-coupling in hindered systems.
Visualization: The Twisted Biaryl Synthesis Pathway
Figure 1: Workflow for the synthesis of twisted OLED materials, highlighting the critical instability of the boronic acid intermediate.
Synthesis of Sterically Hindered Boronic Acids[3][4]
Two primary routes exist. For OLED applications where purity is non-negotiable (99.9%+), the choice depends on the substrate's functional group tolerance.
Method A: Cryogenic Lithiation-Borylation (The Gold Standard)
This method is preferred for electron-rich or neutral rings (e.g., carbazoles, fluorenes) lacking sensitive electrophiles.
Mechanism: Lithium-Halogen exchange generates a nucleophilic aryl lithium species, which attacks a trialkyl borate.
Critical Protocol Parameters:
-
Temperature Control: Must be maintained at -78°C (acetone/dry ice) or lower. At higher temperatures, the sterically hindered aryl lithium may undergo "scrambling" or aggregate, leading to impurities.
-
Quenching: The addition of the borate ester (e.g., Triisopropyl borate,
) must be rapid to capture the transient lithio-species. -
Acid Hydrolysis: Careful acidification (1M HCl) is required. Caution: Hindered boronic acids are prone to dehydration into boroxines (anhydrides). While boroxines are coupling-active, their stoichiometry is harder to control.
Method B: Miyaura Borylation (Pd-Catalyzed)
Used when the substrate contains functional groups sensitive to n-BuLi (e.g., esters, nitriles).
-
Catalyst:
or with . -
Boron Source: Bis(pinacolato)diboron (
). -
Advantage: Yields the Boronic Ester (Bpin), which is significantly more stable towards protodeboronation than the free acid.
The Coupling Challenge: Overcoming the "Orthogonal Barrier"
The coupling of a hindered boronic acid with a hindered halide is the bottleneck. In standard Suzuki conditions, the steric bulk prevents the approach of the boronate to the Pd(II) center during transmetallation.
The Solution: Specialized Ligands & Anhydrous Conditions
To synthesize twisted hosts like CBP derivatives or Spiro-bifluorenes , one must employ the Buchwald-Hartwig philosophy adapted for Suzuki coupling.
Key Reagents:
-
Ligand: S-Phos or X-Phos . These dialkylbiaryl phosphine ligands are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination), but critically, their specific architecture creates a "pocket" that accelerates transmetallation of hindered substrates [1].
-
Base: Potassium Phosphate (
) . Unlike carbonates, phosphates provide a "buffer" effect and are less likely to promote rapid protodeboronation. -
Solvent: Toluene/Water (10:1) or 1,4-Dioxane .
Visualization: Steric Hindrance in the Catalytic Cycle
Figure 2: The Suzuki catalytic cycle emphasizing the Transmetallation step, which is the rate-determining step for sterically hindered substrates.
Experimental Protocol: Synthesis of a Twisted Carbazole Host
Target Molecule: 9-Phenyl-3-(2,4,6-trimethylphenyl)-9H-carbazole (Model for High
Phase 1: Synthesis of Mesitylboronic Acid (Hindered Reagent)
Note: While commercially available, in-house synthesis ensures fresh, anhydride-free acid.
-
Setup: Flame-dry a 500 mL 3-neck flask under Argon.
-
Reagents: Add 2-Bromo-1,3,5-trimethylbenzene (10 g, 50 mmol) and anhydrous THF (150 mL). Cool to -78°C .
-
Lithiation: Dropwise add n-BuLi (2.5 M in hexanes, 22 mL, 55 mmol) over 30 mins. Stir for 1 hour at -78°C. Solution turns yellow/orange.
-
Borylation: Rapidly add Triisopropyl borate (17 mL, 75 mmol).
-
Warming: Allow to warm to Room Temperature (RT) overnight.
-
Hydrolysis: Quench with 1M HCl (100 mL). Stir vigorously for 1 hour.
-
Workup: Extract with Ethyl Acetate (3x). Wash organic layer with brine. Dry over
. -
Purification: Recrystallize from Hexane/Acetone. Yield target: >85%.
Phase 2: The Hindered Suzuki Coupling
Targeting the C-C bond between Carbazole-C3 and Mesityl.
| Component | Reagent | Equiv.[2][3][4][5][6][7][8][9][10] | Role |
| Substrate A | 3-Bromo-9-phenylcarbazole | 1.0 | Electrophile |
| Substrate B | Mesitylboronic Acid | 1.5 | Nucleophile (Excess required due to deboronation) |
| Catalyst | 0.02 | Palladium Source | |
| Ligand | S-Phos | 0.08 | Bulky Ligand (L:Pd = 2:1) |
| Base | 3.0 | Activator | |
| Solvent | Toluene / | 10:1 | Biphasic System |
Step-by-Step:
-
Degassing: Combine Toluene and Water in a Schlenk flask. Degas via freeze-pump-thaw (3 cycles) to remove
(crucial to prevent homocoupling and catalyst death). -
Mixing: Add Substrate A, Substrate B, Base, and Ligand to the flask under Argon flow.
-
Catalyst Addition: Add
last. Seal the flask. -
Reaction: Heat to 100°C for 24 hours. Monitoring: Check TLC. If Substrate A remains but Boronic Acid is gone (deboronation occurred), add 0.5 equiv more of Boronic Acid.
-
Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Extract with DCM.
-
Purification: Column chromatography (Silica gel, Hexane/DCM gradient).
-
Final Polish: Sublimation at high vacuum (
Torr) is mandatory for OLED device integration to remove trace Pd and solvent residues.
Quality Control for OLED Applications
For OLEDs, chemical purity (>99%) is insufficient; electronic grade purity (>99.95%) is required.
-
HPLC Analysis: Use a Reverse-Phase C18 column (ACN/Water gradient). Look for "de-boronated" side products (e.g., Mesitylene) or homocoupled carbazoles.
-
Trace Metal Analysis (ICP-MS): Palladium content must be < 5 ppm. Residual Pd acts as a triplet quencher, destroying device efficiency.
-
Thermal Analysis (TGA/DSC): Confirm
(Glass Transition Temperature). Twisted materials should show high (>120°C) due to restricted rotation.
References
-
A highly twisted triarylborane-based biphenyl as an efficient host for blue and green phosphorescent OLEDs. Source: Journal of Materials Chemistry C (2014). URL:[Link]
-
High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach. Source: Frontiers in Chemistry (2020). URL:[Link]
-
Suzuki-Miyaura Cross-Coupling: The Role of the Boronic Esters. Source: Journal of the American Chemical Society (2018). URL:[Link]
-
Recent Advances in the Synthesis of Borinic Acid Derivatives. Source: Molecules (2023).[5][7] URL:[Link]
Sources
- 1. High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach [frontiersin.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Suzuki-Miyaura Cross-Coupling of Arenediazonium Salts with Arylboronic Acids Catalyzed by a Recyclable Polymer-Supported N-Heterocyclic Carbene-Palladium Catalyst [organic-chemistry.org]
Technical Guide: Solubilization Strategies for (2-(Thiophen-2-yl)phenyl)boronic Acid
[1]
Executive Summary & Structural Context
(2-(Thiophen-2-yl)phenyl)boronic acid represents a specific class of ortho-substituted biaryl boronic acids.[1] Unlike simple phenylboronic acids, this molecule presents a dual challenge: the lipophilicity of the thiophene ring and the steric hindrance at the ortho position.
In drug discovery and materials science (e.g., OLED synthesis), the solubility of this compound is not merely a physical constant but a dynamic variable dependent on the Boronic Acid ⇌ Boroxine Equilibrium . The ortho-thiophene substituent disrupts the planar hydrogen-bonding network typical of boronic acids, generally enhancing solubility in organic media compared to its para isomer, but also increasing susceptibility to protodeboronation.[1]
This guide provides a definitive solubility profile, mechanistic insights into its solution-state behavior, and validated protocols for handling this reagent in high-stakes synthetic workflows.[1]
Solubility Profile and Solvent Selection[3][4][5]
The following matrix categorizes solvent compatibility based on polarity, dielectric constant, and the compound's structural propensity for dehydration.
Table 1: Predicted Solubility Matrix for (2-(Thiophen-2-yl)phenyl)boronic Acid
| Solvent Class | Representative Solvents | Solubility Rating | Application Notes |
| Polar Aprotic | DMF, DMSO, DMAc | Excellent (>100 mg/mL) | Ideal for stock solutions.[1] High dielectric constant stabilizes the polar boronic acid headgroup. Caution: Difficult to remove post-reaction. |
| Ethers | THF, 1,4-Dioxane, MTBE | Good (50–100 mg/mL) | Preferred reaction solvents. Good balance of solubility and removability. THF is prone to peroxide formation which can degrade the boronic acid; use inhibited or fresh anhydrous THF. |
| Chlorinated | DCM, Chloroform | Moderate (20–50 mg/mL) | Useful for workup/extraction. The ortho-thiophene group enhances solubility here compared to unsubstituted phenylboronic acid.[1] |
| Alcohols | Methanol, Ethanol | High (Variable) | High Risk. Rapidly forms boronate esters (solvolysis). Use only if base hydrolysis is planned immediately (e.g., in Suzuki coupling). |
| Hydrocarbons | Toluene, Hexanes | Low (<10 mg/mL) | Anti-solvents. Toluene solubility increases significantly with temperature (>80°C), making it viable for recrystallization but poor for room-temp dissolution. |
| Aqueous | Water | Very Low (Insoluble) | Requires high pH (>10) to solubilize as the boronate anion [Ar-B(OH)₃]⁻. |
Expert Insight: The ortho-thiophene moiety acts as an "internal wedge," preventing the tight packing of the crystal lattice. Consequently, you will observe higher solubility in DCM and THF for this compound than for 4-(thiophen-2-yl)phenylboronic acid.[1]
Mechanistic Insight: The Boroxine Cycle
A critical failure mode in handling this compound is the unintentional formation of boroxine anhydrides . Upon heating or storage in dry solvents, three molecules of the boronic acid dehydrate to form a cyclic trimer (boroxine).
-
Impact on Solubility: Boroxines are significantly less polar than the free acid. If your sample "oils out" or precipitates as a gummy solid in non-polar solvents, you have likely shifted the equilibrium toward the boroxine.
-
Reversibility: The addition of water (or aqueous base) reverts the boroxine to the reactive boronic acid species.
Figure 1: The dynamic equilibrium between the monomeric boronic acid and its trimeric boroxine anhydride.[3] Control of water content is the primary switch for this mechanism.
Validated Experimental Protocols
Protocol A: Preparation of Stock Solution for Suzuki-Miyaura Coupling
Objective: To create a stable, reactive solution free of oxygen to prevent homocoupling or oxidation.
Reagents:
-
(2-(Thiophen-2-yl)phenyl)boronic acid[1]
-
Solvent: 1,4-Dioxane or THF (Anhydrous, BHT-free)[1]
-
Base: 2M Aqueous Na₂CO₃ or K₃PO₄
Workflow:
-
Weighing: Weigh the boronic acid in air (the compound is generally air-stable as a solid).[1]
-
Solvent Addition: Add the organic solvent (Dioxane/THF) to achieve a concentration of 0.2 M to 0.5 M .
-
Note: If the solution appears cloudy, the sample may contain significant boroxine content. Add 1-2% v/v water to hydrolyze it back to the monomer.[1]
-
-
Degassing (Critical): Sparge the solution with Argon or Nitrogen for 10–15 minutes.
-
Reasoning:Ortho-substituted boronic acids are prone to oxidative deboronation.[1] Removing oxygen preserves the C-B bond.
-
-
Activation: Add the aqueous base immediately before adding the catalyst. The biphasic mixture (Organic/Aqueous) is essential for the phase-transfer catalysis mechanism.
Protocol B: Recrystallization (Purification)
Objective: To purify aged samples containing boroxine or oxidation byproducts.
-
Dissolution: Dissolve crude material in a minimum amount of Acetone or warm THF (approx. 50°C).
-
Filtration: Filter through a 0.45 µm PTFE syringe filter to remove insoluble oxides or palladium residues from previous steps.[1]
-
Precipitation: Slowly add Water (antisolvent) dropwise to the stirring filtrate until a persistent turbidity is observed.
-
Crystallization: Cool the mixture to 4°C overnight.
-
Recovery: Filter the white precipitate and dry under vacuum at room temperature .
-
Warning: Do not heat above 60°C under high vacuum, or you will drive the dehydration to the boroxine.
-
Troubleshooting Common Issues
| Observation | Root Cause | Corrective Action |
| "Oiling Out" | Formation of boroxine mixtures or presence of residual thiophene impurities.[1] | Add small amounts of MeOH or Water to hydrolyze the boroxine. switch to a more polar solvent system (e.g., DMSO/Water). |
| Low Yield in Coupling | Protodeboronation (loss of B(OH)₂ group). | The ortho-thiophene group facilitates hydrolytic cleavage of the C-B bond.[1] Avoid strong bases (like NaOH/KOH) ; use milder bases like K₃PO₄ or Cs₂CO₃. Reduce reaction temperature.[1] |
| Insoluble White Solid | Polymerization of the thiophene ring or oxidation to phenol. | Check purity via TLC/HPLC.[1] If phenol is present (oxidation), repurify. If polymerized, the sample is unrecoverable. |
References
-
Compound Data: 2-Thiopheneboronic acid (CAS 6165-68-0) and Phenylboronic acid (CAS 98-80-6) properties.[1] PubChem, National Library of Medicine.
-
Boroxine Equilibrium: The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer.
-
Ortho-Substitution Effects: The influence of ortho-substituents on the properties of phenylboronic acids.[1] ResearchGate.[1]
-
Suzuki Coupling Context: Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid.[1] ResearchGate.[1]
-
Solubility Data (Analogous): Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.[4]
Methodological & Application
Suzuki coupling protocol for sterically hindered (2-thienyl)phenylboronic acid
Application Notes & Protocols
Topic: Suzuki Coupling Protocol for Sterically Hindered (2-Thienyl)phenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Navigating Steric Mountains: A Protocol for the Suzuki Coupling of Hindered (2-Thienyl)phenylboronic Acids
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its reliability in constructing C-C bonds, particularly in the synthesis of biaryl and heteroaryl motifs crucial to pharmaceutical development.[1][2] However, as synthetic targets grow in complexity, chemists are increasingly faced with the challenge of coupling sterically demanding substrates. The formation of bonds adjacent to bulky ortho-substituents can dramatically hinder the reaction, leading to low yields and significant side products.[3]
This guide provides a deep dive into the specific challenges and solutions for the Suzuki coupling of (2-thienyl)phenylboronic acids, a class of substrates where steric bulk is compounded by the unique electronic properties of the thiophene ring. We will move beyond a simple recitation of steps to explain the causality behind reagent selection and parameter optimization, providing a robust framework for success in these demanding transformations.
Understanding the Challenge: Why Steric Hindrance Matters
The efficiency of the Suzuki-Miyaura catalytic cycle is highly sensitive to the steric environment of the coupling partners. For a hindered substrate like (2-thienyl)phenylboronic acid, several key steps in the cycle are impeded.
-
Inefficient Oxidative Addition: The initial step, where the aryl halide adds to the Pd(0) complex, can be slow when bulky groups on the halide physically block its approach to the metal center.
-
Difficult Transmetalation: The transfer of the aryl group from the boronic acid to the palladium complex is often the rate-determining step. Steric clash between the ortho-substituents on the boronic acid and the ligands on the palladium center can create a significant energy barrier.
-
Difficult Reductive Elimination: The final, bond-forming step requires the two aryl groups to be in close proximity on the palladium center. Excessive steric bulk can prevent the necessary conformational arrangement, slowing down product formation and catalyst turnover.[4]
-
Competing Side Reactions: When the desired productive cycle slows, side reactions become more prevalent. Protodeboronation, where the boronic acid is cleaved by trace water, and dehalogenation of the aryl halide are common culprits for reduced yields.
To overcome these hurdles, every component of the reaction—catalyst, ligand, base, and solvent—must be carefully chosen to favor the desired pathway.
The Catalytic System: Designing for Success
The selection of the palladium precursor and, most critically, the ligand is paramount for coupling hindered substrates. The goal is to create a catalytic species that is both highly reactive and sterically accommodating.
Ligand Selection: The Key to Unlocking Reactivity
For sterically demanding couplings, standard ligands like PPh₃ are often inadequate. The field has shifted towards bulky and electron-rich monodentate phosphine ligands and N-heterocyclic carbenes (NHCs) which are designed to promote the challenging steps of the catalytic cycle.[4][5]
-
Bulky, Electron-Rich Phosphines: Ligands such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos) have proven highly effective.[6] Their bulk facilitates the reductive elimination step, while their electron-donating nature enhances the rate of oxidative addition.[7][8] Indenyl-derived phosphines have also shown high efficiency for these types of reactions.[9]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. This stability, combined with their steric bulk, can lead to highly active and long-lived catalysts capable of achieving excellent yields even with low catalyst loadings under mild conditions.[10]
Palladium Precursor, Base, and Solvent
-
Palladium Precursor: Standard precursors like Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used.
-
Base: The base is crucial for activating the boronic acid. For hindered couplings, a moderately strong base is often required. Potassium phosphate (K₃PO₄) is a frequent and effective choice.[4][7] Stronger bases like hydroxides can also be effective but may not be compatible with all functional groups.[11]
-
Solvent: The solvent's polarity and coordinating ability are critical.[11] Aprotic polar solvents or solvent/water mixtures are standard. Toluene, dioxane, or a mixture of dioxane and water are excellent starting points.[12] It is essential to use degassed solvents to prevent oxidation and deactivation of the catalyst.
Visualizing the Process
To better understand the reaction dynamics, two diagrams are presented below: one illustrating the catalytic cycle with its steric challenges, and the other outlining the general experimental workflow.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps vulnerable to steric hindrance.
Caption: A generalized workflow for the Suzuki coupling experiment from setup to purification.
Recommended Starting Protocol
This protocol is a robust starting point and may require optimization depending on the specific aryl halide partner.
Materials & Reagents:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 mmol, 1.0 equiv)
-
(2-Thienyl)phenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium Precursor (e.g., Pd(OAc)₂) (0.01-0.02 mmol, 1-2 mol%)
-
Ligand (e.g., SPhos) (0.012-0.024 mmol, 1.2-2.4 mol%)
-
Base (e.g., K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene) (0.1-0.2 M)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Magnetic stirrer and hotplate
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (2-thienyl)phenylboronic acid (1.2 equiv), and base (2.0 equiv).
-
Atmosphere Exchange: Seal the flask and evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Preparation (Optional but Recommended): In a separate vial under an inert atmosphere, briefly stir the palladium precursor (2 mol%) and the phosphine ligand (2.4 mol%) in a small amount of the reaction solvent for 10-15 minutes. This pre-forms the active catalyst.
-
Solvent Addition: Add the degassed solvent via syringe to the Schlenk flask containing the substrates, followed by the catalyst solution.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[12]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS. Reactions with hindered substrates may require 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine to remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
Optimization & Troubleshooting
For challenging couplings, a systematic approach to optimization is essential. The following tables provide recommended starting conditions and a guide for troubleshooting common issues.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Range | Rationale |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective precursors. |
| Catalyst Loading | 1-3 mol% | Higher loading may be needed for very difficult couplings. |
| Ligand | SPhos, XPhos, or a suitable NHC | Proven to be effective for sterically hindered substrates.[6][10] |
| Pd:Ligand Ratio | 1:1.2 to 1:2 | A slight excess of ligand can prevent catalyst decomposition. |
| Base | K₃PO₄, K₂CO₃ | Effective bases for activating the boronic acid.[7] |
| Base Equivalents | 2.0 - 3.0 | Ensures complete activation of the boronic acid. |
| Solvent | Dioxane, Toluene, Dioxane/H₂O | Common solvents that perform well in Suzuki couplings.[11] |
| Temperature | 80 - 110 °C | Balances reaction rate against potential thermal degradation. |
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inefficient catalyst system.- Reaction temperature too low.- Poor quality of reagents (e.g., degraded boronic acid). | - Screen different bulky ligands (e.g., switch from a phosphine to an NHC).- Increase reaction temperature in 10 °C increments.- Use fresh, high-purity reagents and anhydrous solvents. |
| Significant Protodeboronation | - Presence of water or other protic sources.- Base is not anhydrous. | - Use rigorously dried, degassed solvents.- Ensure the base is thoroughly dried before use.- Consider using the corresponding boronate ester (e.g., pinacol ester) which can be more resistant to protodeboronation. |
| Dehalogenation of Aryl Halide | - β-hydride elimination side reaction.- Reaction conditions are not strictly inert. | - Ensure the reaction is performed under a strict inert atmosphere with degassed solvents.- The choice of a bulky ligand is designed to promote reductive elimination over β-hydride elimination.[8] |
| Formation of Palladium Black | - Catalyst decomposition or deactivation. | - Ensure a slight excess of the phosphine ligand is used.- Maintain a strict inert atmosphere throughout the reaction. |
References
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. ACS Publications.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications.
- Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos. Benchchem.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Application Notes and Protocols for 3-Thienylboronic Acid in Suzuki Coupling Reactions. Benchchem.
- Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. PMC.
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central.
- Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Publishing.
- Highly Active Catalyst for Suzuki-Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. PubMed.
- An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry (RSC Publishing).
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.
- Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Chemistry Portal.
- Buchwald Phosphine Ligands. Merck.
- Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing.
- Effect of solvent and base on Suzuki cross-coupling reaction a. ResearchGate.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Indu. SciSpace.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. ResearchGate.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. scispace.com [scispace.com]
- 3. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides [organic-chemistry.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Palladium Catalysts for Ortho-Substituted Biaryl Coupling Reactions
[1]
Introduction: The Steric Challenge in Biaryl Synthesis
The biaryl motif is a privileged scaffold in medicinal chemistry, appearing in nearly 25% of top-grossing pharmaceuticals (e.g., Valsartan, Boscalid, Telmisartan). While the Suzuki-Miyaura cross-coupling is the industry standard for forming these bonds, steric hindrance remains the primary failure mode.
Standard catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) often fail when coupling ortho-substituted partners due to two mechanistic bottlenecks:
-
Transmetallation: Steric bulk prevents the approach of the boronic acid to the palladium center.
-
Reductive Elimination: The formation of the C-C bond from the Pd(II) intermediate is thermodynamically driven but kinetically inhibited by steric crowding, often leading to dehalogenation side products.
This guide details the use of Buchwald Gen 3/4 Precatalysts and PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) systems, which are engineered to overcome these barriers through specific ligand architectures.
Mechanistic Insight: Overcoming the Barrier
To successfully couple hindered substrates (e.g., 2,6-disubstituted aryl halides), the catalyst must favor the formation of a monoligated Pd(0) species. Bulky, electron-rich phosphines (Dialkylbiaryl phosphines) or N-Heterocyclic Carbenes (NHCs) achieve this by enforcing a 1:1 Ligand-to-Metal ratio.
The Role of Ligand Architecture
-
Electron Richness: Facilitates oxidative addition of unreactive aryl chlorides.
-
Steric Bulk (Cone Angle): Accelerates reductive elimination by "squeezing" the two aryl groups together.
-
Secondary Interactions: In Buchwald ligands, the lower aromatic ring interacts with the Pd center, stabilizing the monoligated species and preventing catalyst decomposition (formation of Pd black).
Catalytic Cycle & Steric Bottlenecks
Figure 1: The catalytic cycle emphasizing the critical Transmetallation and Reductive Elimination steps. In hindered systems, standard ligands allow the catalyst to rest too long at the Transmetallation stage, leading to decomposition (Pd Black).
Catalyst & Ligand Selection Matrix
Selection should be dictated by the "Steric Score" of your substrates.
| Steric Complexity | Substrate Example | Recommended Ligand/Catalyst | Base & Solvent |
| Moderate | One ortho substituent (e.g., 2-methylbromobenzene) | SPhos or XPhos | K₃PO₄ / Toluene:Water |
| High | Di-ortho substitution (e.g., 2,6-dimethylbromobenzene) | SPhos Pd G4 or RuPhos | K₃PO₄ / Dioxane:Water |
| Extreme | Tetra-ortho (Both partners 2,6-disubstituted) | PEPPSI-IPr or XPhos Pd G4 | KOH or K₃PO₄ / Toluene (100°C+) |
| Heterocyclic | Ortho-substituted pyridines/heterocycles | XPhos or CataCXium A | K₂CO₃ / Butanol |
Decision Tree for Experimental Design
Figure 2: Rapid decision tree for selecting the initial catalyst system based on steric accumulation.
Experimental Protocols
Protocol A: The "Universal" Method (SPhos Pd G4)
Best for: General library synthesis, mono- and di-ortho substituted biaryls.
Rationale: The G4 precatalyst ensures rapid activation at room temperature without the inhibitory effects of dba (dibenzylideneacetone). K₃PO₄ is used because its buffering capacity prevents protodeboronation of sensitive boronic acids.
Materials:
-
Aryl Halide (1.0 equiv)[1]
-
Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: SPhos Pd G4 (1 - 2 mol%)
-
Base: K₃PO₄ (2.0 equiv, tribasic)
-
Solvent: Toluene/Water (4:1 ratio) or Dioxane/Water.
Step-by-Step:
-
Setup: Charge a reaction vial with the Aryl Halide, Boronic Acid, Base, and SPhos Pd G4. Note: G4 catalysts are air-stable solids and can be weighed on the bench.
-
Inertion: Seal the vial with a septum cap. Evacuate and backfill with Argon or Nitrogen (3 cycles).
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Critical: Oxygen is the enemy of low-loading catalysis. Sparge solvents with Argon for 15 mins prior to use.[1]
-
-
Reaction: Heat to 60–80°C for 2–4 hours.
-
Monitoring: Check by LCMS. If conversion is <50% after 1 hour, increase temp to 100°C.
-
-
Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄, and concentrate.
Protocol B: The "Extreme Steric" Method (Tetra-Ortho)
Best for: Coupling 2,6-disubstituted aryl halides with 2,6-disubstituted boronic acids.
Rationale: This reaction requires high energy to force the transmetallation. PEPPSI-IPr (or XPhos) is used because the NHC ligand binds tightly to Pd, preventing decomposition at the high temperatures (100°C+) required.
Materials:
-
Hindered Aryl Halide (1.0 equiv)[1]
-
Hindered Boronic Acid (2.0 equiv) — Excess is required due to competing protodeboronation.
-
Catalyst: PEPPSI-IPr (2 - 5 mol%) OR XPhos Pd G4 (2-5 mol%)
-
Base: KOH or NaOH (3.0 equiv) — Stronger base accelerates transmetallation.
-
Solvent: 1,4-Dioxane or Toluene (anhydrous).
Step-by-Step:
-
Drying: Flame-dry the reaction vessel under vacuum if using boronic esters. For boronic acids, standard inert conditions suffice.
-
Charging: Add Catalyst, Boronic Acid, and Base to the vial inside a glovebox or under a strong flow of inert gas.
-
Liquid Addition: Add the Aryl Halide (if liquid) and Solvent.
-
Activation: Heat vigorously to 100°C or 110°C .
-
Note: These reactions often have an induction period. Do not abort before 12 hours.
-
-
Optimization: If yields are low, add 1-2 drops of water. While counterintuitive for anhydrous protocols, trace water is mechanistically required for the boronate formation step in the Suzuki cycle.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Black Precipitate | Catalyst Decomposition ("Pd Black") | The catalyst is unstable. Switch to a bulkier ligand (e.g., from SPhos to XPhos or BrettPhos ). Lower the temperature. |
| No Reaction (SM recovered) | Oxidative Addition Failure | The aryl halide is too unreactive. Switch to Pd G4 precatalysts (faster activation) or use an Aryl Iodide. |
| Homocoupling (Ar-Ar) | Oxidation / Transmetallation Issue | Oxygen leak in the system. Re-degas solvents. Reduce the amount of catalyst (excess Pd(II) promotes homocoupling). |
| Dehalogenation (Ar-H) | Hydride Elimination | The reaction is "starved" of boronic acid. Increase Boronic Acid equivalents.[1] Ensure the base is fully soluble/active. |
References
-
Buchwald Precatalysts G3/G4: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013.
-
SPhos/XPhos Mechanism: Barder, T. E., et al. "Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
PEPPSI Catalysts: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reactions." Chemistry – A European Journal, 2006.
-
Tetra-Ortho Coupling Protocols: Korenaga, T., et al. "Suzuki–Miyaura Coupling of Tetra-ortho-substituted Biaryls." Synthesis, 2019.
-
Troubleshooting Guide: BenchChem Technical Support. "Troubleshooting Suzuki-Miyaura Coupling of Sterically Hindered Substrates."
Conditions for cross-coupling 2-(2-thienyl)phenylboronic acid with aryl chlorides
Executive Summary
This guide details the protocols for the Suzuki-Miyaura cross-coupling of 2-(2-thienyl)phenylboronic acid with aryl chlorides . This specific transformation presents a "perfect storm" of synthetic challenges: the electrophile (aryl chloride) possesses a high bond-dissociation energy requiring facile oxidative addition, while the nucleophile (boronic acid) features significant ortho-steric hindrance due to the pendant thiophene ring. Furthermore, the presence of the thiophene sulfur atom introduces the risk of catalyst poisoning via non-productive coordination to the palladium center.
Successful coupling requires a catalyst system capable of:
-
Rapid Oxidative Addition: Breaking the inert C–Cl bond.
-
Steric Accommodation: Facilitating transmetallation despite the bulky ortho-thienyl group.
-
Sulfur Tolerance: Preventing catalyst deactivation by the heteroatom.
Mechanistic Insight & Catalyst Selection
The primary failure mode in this reaction is not the oxidative addition to the chloride, but the transmetallation step . The ortho-thienyl group creates a steric wall that impedes the approach of the boronate to the Pd(II) center. Additionally, if the reaction is too slow, the boronic acid is susceptible to hydrolytic protodeboronation, although less so than pure 2-thienylboronic acid.
Catalytic Cycle & Failure Modes
Figure 1: Catalytic cycle highlighting Transmetallation as the critical bottleneck due to ortho-steric hindrance.
Ligand Selection Strategy
| Feature | Buchwald Phosphines (XPhos) | NHC Ligands (PEPPSI-IPent) |
| Mechanism | Monodentate, electron-rich biaryl phosphines. | Strong |
| Steric Profile | Flexible bulk; allows "breathing" room for substrates. | "Flexible Bulk" (IPent) creates a protective pocket. |
| Best For | General aryl chlorides; high turnover numbers.[1] | Extremely hindered tetra-ortho substitutions; sulfur tolerance. |
| Recommendation | Primary Choice (Protocol A) | Hard-to-Couple Substrates (Protocol B) |
Experimental Protocols
Protocol A: The "Gold Standard" (Buchwald System)
Recommended for standard aryl chlorides and moderate steric strain.
This protocol utilizes XPhos Pd G4 , a pre-catalyst that ensures the rapid generation of the active L1Pd(0) species even at lower temperatures, preventing catalyst agglomeration before the reaction begins.
Reagents:
-
Aryl Chloride (1.0 equiv)
-
2-(2-Thienyl)phenylboronic acid (1.2 equiv)
-
Catalyst: XPhos Pd G4 (1.0 – 2.0 mol%)
-
Base: K₃PO₄ (3.0 equiv) [Use finely ground tribasic potassium phosphate]
-
Solvent: THF : Water (10:1 ratio)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the aryl chloride (1.0 mmol), boronic acid (1.2 mmol, 245 mg), XPhos Pd G4 (17 mg, 2 mol%), and K₃PO₄ (636 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon three times.
-
Solvent Addition: Add degassed THF (4.5 mL) and degassed Water (0.5 mL) via syringe.
-
Note: Water is critical for the activation of the boronic acid to the boronate species.
-
-
Reaction: Place the vial in a pre-heated block at 60°C . Stir vigorously (1000 rpm) for 2–4 hours.
-
Monitoring: Check by HPLC/UPLC. If conversion <50% after 1 hour, raise temperature to 80°C.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (10 mL). Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Protocol B: The "Steric & Sulfur" Solution (NHC System)
Recommended for electron-rich aryl chlorides or when Protocol A fails due to catalyst poisoning.
This protocol uses Pd-PEPPSI-IPent , a catalyst designed by the Organ group specifically for sterically demanding couplings (e.g., tetra-ortho-substituted biaryls). The bulky IPent ligands prevent sulfur from binding to the Pd center.
Reagents:
-
Aryl Chloride (1.0 equiv)
-
2-(2-Thienyl)phenylboronic acid (1.3 equiv)
-
Catalyst: Pd-PEPPSI-IPent (2.0 mol%)
-
Base: K₂CO₃ (2.0 equiv) or KOtBu (2.0 equiv)
-
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Procedure:
-
Setup: In a glovebox or under strict Argon flow, charge the vial with aryl chloride (1.0 mmol), boronic acid (1.3 mmol), Pd-PEPPSI-IPent (16 mg, 2 mol%), and K₂CO₃ (276 mg, 2.0 mmol).
-
Solvent: Add anhydrous 1,4-Dioxane (4 mL).
-
Reaction: Seal and heat to 80°C for 12–24 hours.
-
Why Higher Temp? The NHC-Pd bond is extremely robust, allowing higher thermal energy to overcome the activation barrier of the bulky transmetallation without decomposing the catalyst.
-
-
Workup: Filter the reaction mixture through a pad of Celite to remove insoluble salts. Wash the pad with EtOAc. Concentrate the filtrate.
Optimization Logic & Troubleshooting
Use the following decision tree to optimize conditions if the initial run fails.
Figure 2: Optimization workflow based on reaction outcome.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Ar-Cl Remaining | Catalyst Deactivation | Switch to Pd-PEPPSI-IPent . The thiophene sulfur may be poisoning the Pd-Phosphine complex. |
| Homocoupling (Ar-Ar) | Oxidation of Boronic Acid | Degas solvents more rigorously. Ensure Argon atmosphere is maintained. |
| Protodeboronation | Base too strong / Too much water | Switch from K₃PO₄ to K₂CO₃ . Reduce water ratio or use anhydrous conditions with Cs₂CO₃. |
| Black Precipitate | Pd Agglomeration (Pd Black) | Ligand concentration too low. Ensure G4 precatalyst is used (contains 1:1 Pd:Ligand). Do not use Pd(OAc)₂ + Ligand manually unless necessary. |
References
-
Buchwald, S. L., et al. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides. Journal of the American Chemical Society.[2] Link
- Context: Establishes XPhos as the premier ligand for aryl chloride activ
-
Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie International Edition. Link
- Context: Defines the "flexible bulk" concept required to couple tetra-ortho-substituted systems and overcome steric walls.
-
Molander, G. A., et al. (2010).[3] Suzuki-Miyaura Cross-Coupling of 2-Heteroaryl Boronic Acids. Journal of Organic Chemistry. Link
- Context: Discusses the stability and protodeboronation challenges of heteroaryl boronic acids.
-
Sigma-Aldrich Technical Guide. G3 and G4 Buchwald Precatalysts. Link
- Context: Protocols for activating G4 prec
Sources
Troubleshooting & Optimization
Technical Support Center: Strategies for Preventing Protodeboronation of 2-Thienyl Boronic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-thienyl boronic acid derivatives. This guide is designed to provide in-depth, field-proven insights into the causes and prevention of protodeboronation, a common and often frustrating side reaction. By understanding the underlying mechanisms and implementing the strategies outlined here, you can significantly improve the efficiency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with 2-thienyl boronic acids?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This is a significant issue in reactions like the Suzuki-Miyaura cross-coupling, as it consumes the boronic acid, leading to reduced yields of the desired product and the formation of thiophene as a byproduct.[2] 2-Thienyl boronic acids can be particularly susceptible to this side reaction due to the electronic properties of the thiophene ring.[2]
Q2: What are the main factors that cause protodeboronation?
A2: The propensity for protodeboronation is highly dependent on several factors, including:
-
pH: The reaction rate is strongly pH-dependent.[1][3] Both acidic and basic conditions can promote protodeboronation, with different mechanisms at play.[1]
-
Temperature: Elevated temperatures can accelerate the rate of protodeboronation.[4][5]
-
Solvent: The choice of solvent can significantly influence the reaction. For instance, some studies have shown that DMSO can promote thermal protodeboronation, especially in the presence of water.[6]
-
Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.[5][6]
-
Electronic Properties: Electron-donating groups on the thiophene ring can increase the rate of protodeboronation, while strongly electron-withdrawing substituents can decrease the stability of the thienylboronic acids and esters.[6][7]
Q3: How can I detect if protodeboronation is occurring in my reaction?
A3: You can monitor your reaction for the formation of the protodeboronated byproduct (thiophene in the case of unsubstituted 2-thienyl boronic acid) using standard analytical techniques such as:
-
Gas Chromatography (GC)
-
High-Performance Liquid Chromatography (HPLC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹¹B NMR)[8]
-
Mass Spectrometry (MS)
By comparing the analytical data of your reaction mixture to that of authentic samples of the starting materials and the expected protodeboronated product, you can quantify the extent of this side reaction.
Troubleshooting Guides
This section provides detailed troubleshooting advice for common experimental scenarios where protodeboronation of 2-thienyl boronic acid derivatives is a concern.
Scenario 1: Low Yields in Suzuki-Miyaura Cross-Coupling Reactions
Issue: You are performing a Suzuki-Miyaura cross-coupling reaction with a 2-thienyl boronic acid derivative and observing low yields of your desired biaryl product, along with the formation of a significant amount of thiophene byproduct.
Causality: The basic conditions typically required for the transmetalation step in the Suzuki-Miyaura catalytic cycle can also promote base-catalyzed protodeboronation.[9] This side reaction competes with the desired cross-coupling, consuming your boronic acid and reducing the overall yield.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Detailed Recommendations:
-
Base Optimization:
-
Rationale: The rate of base-catalyzed protodeboronation is highly dependent on the nature and concentration of the base.[3] Using a milder base or a lower concentration can help to minimize this side reaction.
-
Actionable Steps:
-
Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.
-
Carefully control the stoichiometry of the base. Use the minimum amount required for efficient transmetalation.
-
Consider using organic bases like triethylamine (NEt₃), although their effectiveness can be substrate-dependent.
-
-
-
Temperature Control:
-
Rationale: Protodeboronation is often accelerated at higher temperatures.[4] Running the reaction at the lowest effective temperature can favor the desired coupling reaction.
-
Actionable Steps:
-
Attempt the reaction at room temperature first.
-
If heating is necessary, perform a temperature screen (e.g., 40 °C, 60 °C, 80 °C) to find the optimal balance between reaction rate and suppression of protodeboronation.
-
-
-
Solvent System Modification:
-
Rationale: The solvent can influence the solubility of the base and the stability of the boronic acid. Anhydrous conditions are often beneficial.
-
Actionable Steps:
-
Ensure your solvents are rigorously dried before use.
-
Consider using a biphasic solvent system (e.g., toluene/water) which can sometimes limit the interaction of the boronic acid with the aqueous base.
-
For some systems, polar aprotic solvents like DMF or dioxane are used, but be mindful that they can sometimes promote protodeboronation, especially with residual water.[6]
-
-
-
Use of Protecting Groups (Boronic Esters):
-
Rationale: Converting the boronic acid to a more stable boronic ester, such as a pinacol or N-methyliminodiacetyl (MIDA) ester, can protect it from protodeboronation.[6][10] The boronic acid is then released in situ under the reaction conditions.
-
Actionable Steps:
-
Synthesize the corresponding 2-thienyl boronate ester (e.g., pinacol ester) prior to the coupling reaction.
-
Alternatively, use commercially available MIDA boronates, which are known for their enhanced stability.[10]
-
-
Scenario 2: Decomposition of 2-Thienyl Boronic Acid Derivative During Storage or Workup
Issue: You notice a decrease in the purity of your 2-thienyl boronic acid derivative over time, or you observe significant product loss during aqueous workup procedures.
Causality: Some 2-thienyl boronic acids can be unstable and gradually decompose under ambient conditions, especially in the presence of moisture and acidic or basic residues.[6] Aqueous workups can expose the boronic acid to pH conditions that promote protodeboronation.
Preventative Measures Workflow:
Caption: Workflow for preventing decomposition during storage and workup.
Detailed Recommendations:
-
Proper Storage:
-
Rationale: Minimizing exposure to atmospheric moisture and controlling the temperature can significantly extend the shelf-life of your boronic acid.
-
Actionable Steps:
-
Store 2-thienyl boronic acid derivatives in a desiccator under an inert atmosphere (e.g., argon or nitrogen).
-
For long-term storage, keep the compound in a freezer at -20 °C.
-
-
-
Careful Workup Procedures:
-
Rationale: Avoiding prolonged exposure to strongly acidic or basic aqueous solutions during extraction and purification is crucial.
-
Actionable Steps:
-
Perform aqueous workups quickly and at low temperatures (e.g., using an ice bath).
-
Neutralize the reaction mixture to a pH around 7 before extraction, if possible. Be aware that even neutral pH can promote protodeboronation for some heteroaromatic boronic acids.[1]
-
If purification by chromatography is necessary, consider using a neutral stationary phase (e.g., deactivated silica gel) and non-protic eluents.
-
-
-
Conversion to a Stable Boronate Ester:
-
Rationale: For particularly unstable 2-thienyl boronic acids, converting them to a more robust form like a pinacol or MIDA ester is an excellent strategy for long-term storage and handling.[6][10]
-
Actionable Steps:
-
Follow a standard procedure to convert the boronic acid to its corresponding boronate ester. This often involves reacting the boronic acid with a diol (like pinacol) in a suitable solvent with removal of water.
-
-
Quantitative Data Summary
The stability of boronic acids is highly dependent on pH. The following table summarizes the general effect of pH on the rate of protodeboronation.
| pH Range | Dominant Mechanism | General Effect on Protodeboronation Rate |
| Acidic (low pH) | Acid-catalyzed | Rate increases with increasing acidity[1] |
| Neutral | Can be significant for some heteroaromatics | Zwitterionic species can be highly reactive[1] |
| Basic (high pH) | Base-catalyzed | Rate generally increases with increasing basicity[3] |
Note: The optimal pH for stability can vary significantly depending on the specific substituents on the thienyl boronic acid.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling with Minimized Protodeboronation
This protocol provides a starting point for optimizing your Suzuki-Miyaura reaction to favor the desired cross-coupling over protodeboronation.
Materials:
-
Aryl halide (1.0 mmol)
-
2-Thienylboronic acid derivative (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Mild base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert gas (argon or nitrogen)
Procedure:
-
To a dry reaction vessel, add the aryl halide, 2-thienylboronic acid derivative, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC, GC, or LC-MS.
-
If no reaction is observed at room temperature, slowly increase the temperature in increments (e.g., to 40 °C, then 60 °C) while continuing to monitor for product formation and the appearance of the protodeboronated byproduct.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Proceed with a rapid and carefully pH-controlled aqueous workup.
Protocol 2: Conversion of a 2-Thienyl Boronic Acid to its Pinacol Ester
This protocol describes a common method for protecting the boronic acid functional group.
Materials:
-
2-Thienyl boronic acid derivative (1.0 mmol)
-
Pinacol (1.1 mmol)
-
Anhydrous solvent (e.g., toluene or THF)
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
Dissolve the 2-thienyl boronic acid and pinacol in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene).
-
Heat the mixture to reflux and monitor the reaction for the consumption of the starting boronic acid. The removal of water drives the equilibrium towards the ester.
-
Alternatively, the reaction can be stirred at room temperature over a drying agent like anhydrous MgSO₄.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude pinacol ester can often be used directly in the subsequent reaction or purified by chromatography or recrystallization.
Mechanistic Insights
Understanding the mechanisms of protodeboronation is key to preventing it.
Caption: Simplified mechanisms of acid- and base-catalyzed protodeboronation.
As shown in the diagram, both acidic and basic conditions can facilitate the cleavage of the C-B bond. In acidic media, protonation of a hydroxyl group on the boronic acid makes it a better leaving group. Under basic conditions, the formation of the anionic boronate species ([ArB(OH)₃]⁻) increases the electron density on the carbon atom attached to boron, making it more susceptible to protonolysis.[3]
By carefully controlling the experimental conditions, particularly pH and temperature, researchers can navigate these competing pathways and maximize the efficiency of their desired transformations.
References
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ortho-Functionalized Boronic Acid Coupling
Topic: Best Buchwald Ligands for Suzuki-Miyaura Coupling of Ortho-Substituted Boronic Acids
Introduction: The Challenge of the "Ortho-Effect"
Welcome to the Advanced Synthesis Support Center. You are likely here because your Suzuki coupling failed.
Coupling ortho-functionalized boronic acids is notoriously difficult for two distinct mechanistic reasons:
-
Steric Impediment: Bulk near the reaction center slows down transmetallation (the transfer of the organic group to Palladium) and reductive elimination (the final bond-forming step).
-
Protodeboronation: Because the cross-coupling cycle is slowed by sterics, the boronic acid spends more time in the reaction mixture exposed to base and heat. This dramatically increases the rate of protodeboronation (C-B bond cleavage), often resulting in the formation of the deboronated byproduct (Ar-H) rather than the desired product [1].
To overcome this, you do not just need a "good" catalyst; you need a catalyst that accelerates reductive elimination so significantly that it outcompetes the decomposition pathways. This is where Buchwald Dialkylbiaryl Phosphine Ligands excel.
Module 1: Ligand Selection Matrix
Do not guess. Use this matrix to select the starting ligand system based on your specific substrate architecture.
| Scenario | Primary Recommendation | Why? (The Technical Rationale) |
| General Ortho-Substitution (e.g., 2-methylphenylboronic acid) | SPhos | The Gold Standard. SPhos provides the perfect balance of electron richness (for oxidative addition) and steric bulk. Its methoxy groups provide a secondary interaction with the Pd center, stabilizing the monoligated species [2]. |
| Ortho-Heterocycles / Aryl Chlorides (e.g., 2-pyridylboronic acid) | XPhos | Enhanced Stability. XPhos is more sterically demanding than SPhos. It is exceptionally effective for heteroaryl chlorides and prevents catalyst deactivation in N-containing systems. |
| Highly Unstable Boronic Acids (Rapid Protodeboronation) | XPhos Pd G4 | Speed is Safety. You need an ultra-fast catalyst to couple the boronic acid before it decomposes. The G4 precatalyst eliminates the induction period, initiating the reaction immediately upon base addition. |
| Tetra-Ortho Substitution (Both partners ortho-substituted) | SPhos or HFTPhos | Extreme Sterics. For "tetra-ortho" systems, the rate of reductive elimination is the bottleneck. SPhos is often sufficient, but specialized fluorinated ligands (like HFTPhos) may be required for extreme cases [3]. |
| Ortho-Aniline/Phenol Substituents (Free -NH2 or -OH) | RuPhos | Functional Group Tolerance. RuPhos is designed to prevent Pd coordination to free amines/alcohols, which can poison other catalysts. |
Module 2: Visualizing the Solution
Decision Tree: Selecting Your Catalytic System
Use this logic flow to determine the best starting point for your optimization.
Caption: Logical workflow for selecting the optimal Buchwald precatalyst based on substrate sterics and electronics.
Module 3: Troubleshooting & FAQs
Issue 1: "My boronic acid disappeared, but I only isolated the deboronated byproduct (Ar-H)."
Diagnosis: Protodeboronation.[1][2][3][4][5]
This is the most common failure mode for ortho-functionalized boronic acids. The rate of decomposition (
Corrective Actions:
-
Switch Base: Stop using Carbonates (
, ). They are often too harsh. Switch to (Potassium Phosphate Tribasic) . It buffers the pH and is gentler on the boronic acid. -
Reduce Water: While Suzuki coupling usually requires water, ortho-boronic acids are hydrolytically unstable. Use anhydrous conditions with a base that has low solubility (like finely ground
) in dioxane or toluene. The trace water in the solvent is often enough to activate the boronate without promoting rapid hydrolysis [4]. -
Increase Catalyst Loading: It sounds counter-intuitive, but increasing Pd loading (to 2-5 mol%) can increase the reaction rate (
), allowing the coupling to finish before the boronic acid decomposes.
Issue 2: "The reaction is stuck at 10% conversion. Starting material remains."
Diagnosis: Catalyst Deactivation or Failure to Oxidative Add. If the halide is also hindered (ortho-substituted), the Pd(0) species might not be accessing the C-X bond.
Corrective Actions:
-
Use G4 Precatalysts: Do not use
+ Ligand. The reduction of Pd(II) to Pd(0) can be inefficient in hindered systems. Buchwald G4 precatalysts contain a pre-formed Pd-Ligand complex that releases the active species immediately [5]. -
Temperature Spike: Sterically hindered systems often have a high energy barrier for reductive elimination. Ensure you are heating to at least 80°C , and consider 100-110°C in toluene/dioxane.
Module 4: Recommended Experimental Protocol
This protocol uses the Buchwald G4 Precatalyst system, which is superior to traditional Pd sources for reproducible kinetics.
Standard Protocol for Hindered Coupling
Reagents:
-
Aryl Halide: 1.0 equiv[6]
-
Ortho-Substituted Boronic Acid: 1.5 equiv (Excess is crucial due to potential deboronation)
-
Catalyst: XPhos Pd G4 (or SPhos Pd G4) – 0.02 equiv (2 mol%)
-
Base:
(finely ground) – 2.0 equiv[6] -
Solvent: 1,4-Dioxane (or Toluene) : Water (10:1 ratio)
-
Note: If protodeboronation is observed, switch to pure anhydrous 1,4-Dioxane.
-
Step-by-Step:
-
Charge Solids: In a reaction vial equipped with a stir bar, add the Aryl Halide, Boronic Acid, Base (
), and the G4 Precatalyst .-
Why Add Catalyst Solid? G4 precatalysts are air-stable.[7] Weighing them in air is fine and ensures accurate stoichiometry.
-
-
Evacuate/Backfill: Seal the vial. Evacuate and backfill with Argon (or Nitrogen) three times.
-
Why? Oxygen poisons the active Pd(0) species, leading to homocoupling of the boronic acid.
-
-
Add Solvent: Add the degassed solvent via syringe through the septum.
-
Heat: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm).
-
Why Vigorously? The reaction is heterogeneous (solid base). Mass transfer is critical.
-
-
Monitor: Check by HPLC/UPLC after 1 hour.
-
Why so soon? These catalysts are fast. If it hasn't worked in 2 hours, it likely won't work in 24 (and your boronic acid will be dead).
-
Module 5: Mechanistic Insight (The "Why")
Why do Buchwald ligands work where
The Secondary Interaction is key. In the catalytic cycle, the bulky biaryl ligand prevents the formation of inactive dimeric Pd species. Furthermore, the interaction between the Palladium atom and the
Caption: The catalytic cycle highlighting where ligand bulk drives the difficult reductive elimination step.
References
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic Boronic Acids. Chemical Science. Link
-
Barder, T. E., et al. (2005). Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link
-
Koreeda, H., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters. Link
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society. Link
-
Bruno, N. C., et al. (2013). Improved Synthesis of Fourth-Generation Buchwald Precatalysts. Chemical Science. Link
Sources
- 1. Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protodeboronation [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. entegris.com [entegris.com]
Technical Guide: Optimizing Suzuki-Miyaura Coupling for (2-(Thiophen-2-yl)phenyl)boronic Acid
Executive Summary & Chemical Challenge
(2-(Thiophen-2-yl)phenyl)boronic acid presents a "double-threat" challenge in palladium-catalyzed cross-coupling:
-
Steric Hindrance: The ortho-thiophene substituent creates significant steric bulk around the boron center, retarding the transmetallation step of the catalytic cycle.
-
Protodeboronation Susceptibility: Electron-rich heteroaryl substituents (like thiophene) and ortho-substituted phenyl rings are kinetically prone to base-catalyzed protodeboronation.
If the cross-coupling rate (transmetallation) is slower than the rate of hydrolytic cleavage, the major product will be the deboronated byproduct (2-phenylthiophene) rather than the desired biaryl. Success requires a system that accelerates coupling while suppressing hydrolysis.
Critical Parameter Analysis
Module A: Solvent Selection (The Medium)
The choice of solvent dictates the concentration of active boronate species and the availability of protons for decomposition.
| Solvent System | Suitability | Technical Rationale |
| Toluene / Water (10:1) | ⚠️ High Risk | While standard for many couplings, the biphasic nature often requires high temperatures ( |
| 1,4-Dioxane (Anhydrous) | ✅ Recommended | High boiling point allows for thermal activation. Compatible with anhydrous bases ( |
| THF (Anhydrous) | 🟡 Conditional | Good solubility, but the low boiling point ( |
| n-Butanol | ✅ Alternative | If solubility is poor, n-Butanol can be used. It dissolves the boronic acid well and often suppresses protodeboronation compared to water-rich systems. |
Module B: Base Selection (The Activator)
The base plays two competing roles: activating the boronic acid (forming the reactive boronate) and catalyzing protodeboronation.
| Base | pKa (conj. acid) | Recommendation | Mechanism of Action |
| ~12.3 | Gold Standard | Provides sufficient basicity for activation without the high concentration of aggressive hydroxide ions found in aqueous systems. Finely ground powder is essential. | |
| ~10.3 | Excellent | The "Cesium Effect" aids in solubility in organic solvents (like Dioxane), facilitating anhydrous coupling. | |
| ~10.3 | ❌ Avoid | Aqueous carbonate generates high local pH in the aqueous phase, rapidly degrading this specific boronic acid. | |
| ~13.5 | ❌ Avoid | Too aggressive; will cause rapid protodeboronation of thiophene-substituted rings. |
Mechanistic Visualization
The following diagram illustrates the competition between the productive Cross-Coupling pathway and the destructive Protodeboronation pathway.
Caption: Kinetic competition between productive transmetallation (green) and destructive protodeboronation (red). Steric bulk slows Pathway A, requiring optimized conditions to prevent Pathway B.
Troubleshooting Guide (FAQ)
Q1: My reaction conversion is high (>90%), but the yield of the desired product is low (<20%). NMR shows a product missing the boronic acid group.
-
Diagnosis: You are suffering from Protodeboronation . The reaction conditions are too basic or too "wet," causing the boron group to hydrolyze before it can couple.
-
Solution: Switch to Anhydrous Conditions . Use dry 1,4-Dioxane and anhydrous finely ground
. Add 4Å molecular sieves to the reaction vessel.
Q2: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.
-
Diagnosis: Catalyst Poisoning . The sulfur atom in the thiophene ring can coordinate to Palladium, shutting down the catalytic cycle (formation of stable Pd-S species).
-
Solution: Increase the catalyst loading to 5 mol% and, crucially, switch to a Buchwald Precatalyst (e.g., XPhos Pd G3 or SPhos Pd G3) . These bulky ligands protect the Pd center from sulfur coordination while facilitating oxidative addition.
Q3: I see homocoupling of the aryl halide.
-
Diagnosis: Incomplete degassing. Oxygen promotes homocoupling.[1]
-
Solution: Do not just bubble nitrogen. Perform a proper Freeze-Pump-Thaw cycle (x3) or rigorous sparging with Argon for 20 minutes before adding the catalyst.
Recommended "Gold Standard" Protocol
Use this protocol as your baseline. It utilizes a bulky, electron-rich ligand (SPhos) to overcome sterics and anhydrous conditions to prevent deboronation.
Reagents:
-
(2-(Thiophen-2-yl)phenyl)boronic acid (1.2 equiv)
-
Aryl Halide (1.0 equiv)[2]
-
Base:
(Tribasic Potassium Phosphate), anhydrous, finely ground (3.0 equiv) -
Catalyst: SPhos Pd G3 (or XPhos Pd G3) (2–5 mol%)
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration relative to halide)
Step-by-Step:
-
Dry Down: If your boronic acid is old, it may be wet. Dry it under high vacuum for 2 hours before use.
-
Charge Solids: Add the Aryl Halide, Boronic Acid,
, and Catalyst into a reaction vial equipped with a stir bar. -
Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen (3x vacuum/backfill cycles).
-
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.
-
Reaction: Heat to 80–100°C for 4–16 hours.
-
Note: Do not exceed 100°C initially; higher temps accelerate deboronation exponentially.
-
-
Workup: Cool to RT, filter through a celite pad (to remove phosphate salts and Pd), and concentrate.
References
-
Kinetic Analysis of Protodeboronation
- Cox, P. A., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Royal Society of Chemistry.
-
Buchwald Ligand Selection for Hindered Substrates
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research.
-
Base Effects in Suzuki Coupling
-
Protodeboronation Mechanisms in Heterocycles
- Lloyd-Jones, G. C., et al. (2013). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Development for Thienyl-Phenyl Boronic Acid Purity
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of ensuring drug safety and efficacy. Thienyl-phenyl boronic acid and its derivatives are crucial building blocks in modern medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. However, the unique chemical nature of boronic acids presents significant challenges to their accurate purity assessment by High-Performance Liquid Chromatography (HPLC).
This guide provides an in-depth, comparative analysis of HPLC method development strategies for thienyl-phenyl boronic acid, moving beyond a simple recitation of steps to explain the underlying scientific principles and rationale. We will explore common analytical hurdles and present data-driven comparisons of various chromatographic approaches to empower you to develop robust, reliable, and efficient purity methods.
The Analytical Challenge: Understanding Boronic Acid Chemistry in an HPLC Environment
The primary difficulty in the HPLC analysis of boronic acids stems from their inherent chemical reactivity, particularly their propensity to undergo reversible dehydration to form cyclic anhydrides (boroxines) and to interact with diols, including the silica surface of HPLC columns.[1][2][3][4][5][6][7]
Key challenges include:
-
On-Column Hydrolysis and Degradation: Boronic acid pinacol esters, often used in synthesis, are susceptible to hydrolysis back to the more polar boronic acid on a reversed-phase column.[2][3][4][6][7] This can lead to inaccurate quantification and the appearance of artifact peaks.[4]
-
Poor Retention of Polar Analytes: The boronic acid functional group is highly polar, leading to poor retention on traditional C18 columns, especially for early-eluting impurities.[7]
-
Peak Tailing and Broadening: Interaction between the Lewis acidic boron atom and residual silanol groups on the silica stationary phase can cause significant peak tailing, compromising resolution and accuracy.[1][5]
-
Formation of Boroxines: Boronic acids can reversibly dehydrate to form trimeric cyclic anhydrides known as boroxines, especially in aprotic organic solvents. This equilibrium can result in peak splitting or broadening.[8][9]
These challenges necessitate a carefully considered and systematic approach to method development, focusing on controlling the chemical environment both in the sample diluent and within the chromatographic system.
A Systematic Approach to Method Development
A successful HPLC method for thienyl-phenyl boronic acid must effectively separate the main component from process-related impurities (e.g., starting materials, reagents, by-products) and degradation products. The following workflow outlines a logical progression for developing such a method.
Caption: A systematic workflow for HPLC method development for thienyl-phenyl boronic acid.
Comparative Analysis of Chromatographic Conditions
The selection of appropriate chromatographic parameters is critical to overcoming the analytical challenges associated with boronic acids. Below is a comparison of different approaches, supported by experimental rationale.
Column Selection: The First Line of Defense
The stationary phase plays a pivotal role in mitigating on-column degradation and peak tailing. A comparative study of different column chemistries is essential.
| Column Type | Key Feature | Performance for Boronic Acids | Rationale |
| Traditional C18 (High Silanol Activity) | Standard reversed-phase column | Poor: Significant peak tailing and potential for on-column hydrolysis of esters.[1] | Residual silanols interact with the boronic acid moiety, leading to undesirable secondary interactions. |
| End-Capped C18 (Low Silanol Activity) | Silanol groups are chemically bonded ("capped") to reduce their activity. | Good: Reduced peak tailing and improved peak shape.[5] | End-capping minimizes the interaction between the analyte and the silica surface.[5] |
| Hybrid Silica C18 (e.g., Waters XTerra MS C18) | Ethylene-bridged hybrid particle technology. | Excellent: Minimal on-column hydrolysis and superior peak shape.[2][10] Often the column of choice.[2][10] | The hybrid particle technology provides a more inert surface, significantly reducing silanol activity.[2] |
| Phenyl-Hexyl | Stationary phase with phenyl rings. | Good Alternative: Offers alternative selectivity, particularly for aromatic compounds. | Pi-pi interactions between the phenyl rings of the stationary phase and the thienyl-phenyl boronic acid can enhance retention and alter selectivity. |
| Mixed-Mode | Combines reversed-phase and ion-exchange characteristics. | Very Good for Polar Analytes: Enhanced retention of highly polar boronic acids.[7] | Provides multiple modes of interaction, improving the retention of compounds that are poorly retained by reversed-phase alone.[7] |
Recommendation: Start with a column known for low silanol activity, such as a modern, end-capped C18 or a hybrid particle column.[2][5][10]
Mobile Phase Optimization: Controlling the Chemistry
The mobile phase composition, particularly pH and the choice of organic modifier, directly influences the ionization state, stability, and retention of thienyl-phenyl boronic acid and its impurities.
| Parameter | Alternative 1 | Alternative 2 | Comparison and Rationale |
| pH | Low pH (e.g., 0.1% Formic Acid) | High pH (e.g., pH 10-12 with ammonia or other bases) | Low pH can suppress the ionization of the boronic acid, potentially improving retention and peak shape. However, some studies show that even mild acids like formic acid can increase on-column hydrolysis of boronate esters.[6][10] High pH can deprotonate the boronic acid, forming a boronate anion, which can alter selectivity. Highly basic mobile phases (pH > 12) have been successfully used to stabilize certain reactive pinacolboronate esters.[3] |
| Organic Modifier | Acetonitrile | Methanol | Acetonitrile is generally preferred as it is aprotic and less likely to participate in on-column reactions.[2] Methanol, being a protic solvent, can potentially interact with the boronic acid. |
| Buffer | Ammonium Acetate | Phosphate Buffer | Ammonium acetate is volatile and MS-compatible, making it ideal for LC-MS applications.[9] Phosphate buffers offer excellent buffering capacity but are non-volatile and can precipitate with high concentrations of organic solvent. |
Recommendation: For initial screening, a gradient elution with 0.1% formic acid in water and acetonitrile is a common starting point. However, if on-column degradation is observed, a mobile phase without a pH modifier or a high pH mobile phase should be evaluated.[3][6][10]
Experimental Protocols: A Starting Point for Your Method Development
The following protocols provide a robust starting point for the analysis of thienyl-phenyl boronic acid. Optimization will likely be required based on the specific impurity profile of your sample.
Protocol 1: Reversed-Phase HPLC with UV Detection
This method is a general-purpose approach suitable for routine purity analysis.
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm, or equivalent low-silanol activity column.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile or Tetrahydrofuran (THF).[2] Avoid aqueous diluents to minimize hydrolysis prior to injection.[2]
Protocol 2: Fast UPLC-MS for High-Throughput Analysis and Impurity Identification
This method leverages the power of UPLC for faster analysis and MS for confident peak identification.[5][8][9]
-
Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-3.5 min: 95% B
-
3.6-4.0 min: 5% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Detection:
-
Injection Volume: 2 µL
-
Sample Diluent: Acetonitrile
Ensuring Method Specificity: The Role of Forced Degradation Studies
To develop a truly robust and stability-indicating method, forced degradation studies are essential.[5][13] These studies intentionally stress the thienyl-phenyl boronic acid sample to generate potential degradation products. The HPLC method must be able to separate these degradants from the main peak and from each other.
Caption: Forced degradation workflow to ensure method specificity.
Common degradation pathways for boronic acids include hydrolysis and oxidation.[5][14] The oxidative pathway can lead to cleavage of the carbon-boron bond.[14] A stability-indicating method will demonstrate baseline resolution for all generated degradation products.
Method Validation: Adhering to Regulatory Standards
Once an optimized method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[15][16][17][18] Key validation parameters include:
-
Specificity: Demonstrated through forced degradation studies.
-
Linearity: The ability to obtain results directly proportional to the concentration of the analyte.[18] A minimum of 5 concentration levels is recommended.[18]
-
Range: The interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[18]
-
Accuracy: The closeness of the test results to the true value.
-
Precision:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
Developing a robust HPLC purity method for thienyl-phenyl boronic acid requires a deep understanding of its unique chemical properties and a systematic approach to mitigating analytical challenges. By prioritizing the use of columns with low silanol activity, carefully selecting aprotic diluents, and optimizing mobile phase conditions to minimize on-column degradation, researchers can develop accurate and reliable methods. Comparing different stationary phases and mobile phase strategies, as outlined in this guide, is crucial for achieving optimal separation. Ultimately, a well-developed and validated, stability-indicating HPLC method is indispensable for ensuring the quality, safety, and efficacy of pharmaceuticals derived from this important class of building blocks.
References
- USP General Chapter <621> Chrom
- Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chrom
- Revisions per USP 621. Agilent.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- General Chapters: <621> CHROM
- Are You Sure You Understand USP <621>?
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Chemical Society.
- Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- Strategies for the analysis of highly reactive pinacolboron
- Chromatographic Conditions for the Analysis of Boronic Pinacol Esters.
- Analytical techniques for monitoring the degrad
- ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis.
- ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Bohrium.
- A Comparative Guide to HPLC Analysis of 3-Thienylboronic Acid Reaction Mixtures. BenchChem.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
- Forced Degrad
- A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry.
- Quantitation of boronic acids
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 12. sciex.com [sciex.com]
- 13. ste-mart.com [ste-mart.com]
- 14. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. fda.gov [fda.gov]
- 17. scribd.com [scribd.com]
- 18. database.ich.org [database.ich.org]
Comparison of boronic acid vs pinacol ester reactivity in Suzuki coupling
Topic: Comparison of Boronic Acid vs. Pinacol Ester Reactivity in Suzuki Coupling Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Reactivity-Stability Trade-off
In the landscape of palladium-catalyzed cross-coupling, the choice between Aryl Boronic Acids (
While boronic acids are the "native" transmetallating species—offering superior atom economy and faster reaction rates—they are plagued by protodeboronation and variable stoichiometry due to anhydride (boroxine) formation. Pinacol esters serve as robust surrogates, protecting the carbon-boron bond through steric bulk and orbital overlap, but this stability comes at a cost: they often require in situ hydrolysis to react, introducing a "slow-release" kinetic profile that can be either a feature or a bug depending on your substrate's sensitivity.
This guide dissects the mechanistic nuances, purification challenges, and decision frameworks for selecting the optimal boron source.
Mechanistic Divergence: Hydrolysis vs. Direct Transmetallation
The most critical technical distinction lies in how these reagents enter the catalytic cycle.
-
Boronic Acids: Rapidly form the activated boronate species (
) upon base exposure, leading to fast transmetallation. -
Pinacol Esters: The bulky tetramethylethylene backbone hinders the formation of the necessary oxo-palladium or boronate "ate" complexes.
Current Consensus: In aqueous base conditions (standard Suzuki), pinacol esters predominantly hydrolyze to the boronic acid before transmetallation . Direct transmetallation of
Mechanistic Pathway Diagram[1][2]
Figure 1: The dual-pathway mechanism. Note that for Bpin, the hydrolysis pathway (yellow) is often the dominant route to the active transmetallating species.
Performance Analysis: Head-to-Head Comparison
Reactivity & Kinetics
Kinetic studies using
| Feature | Boronic Acid ( | Pinacol Ester ( |
| Transmetallation Rate ( | Fast ( | Slow (Often no intermediate observed) |
| Activation Energy | Lower (Readily forms "ate" complex) | Higher (Steric bulk of methyls hinders approach) |
| Base Requirement | Stoichiometric (2-3 equiv) | Stoichiometric + Hydrolysis overhead |
| Water Necessity | Beneficial but not strictly required | Critical (for hydrolysis pathway) |
*Rate constant example for 4-fluorophenyl species in THF at -30°C [1].
Stability & Protodeboronation
Protodeboronation (
-
Boronic Acids: Highly susceptible, especially with electron-rich heterocycles (e.g., 2-pyridyl, 2-furanyl) or ortho-substituents. The equilibrium between boronic acid and boroxine is also moisture-dependent, complicating stoichiometry.
-
Pinacol Esters: The B-O bond is stronger and the boron center is less Lewis acidic, significantly suppressing protodeboronation during storage and reaction. Crucial Insight: Once the ester hydrolyzes in situ, it becomes just as vulnerable as the free acid. Thus, "slow release" via controlled hydrolysis can keep the steady-state concentration of the unstable acid low, minimizing decomposition.
Atom Economy & Purification
This is the practical "pain point" for process chemists.
| Metric | Boronic Acid | Pinacol Ester |
| Atom Economy | High.[1][2] Byproducts are water and boric acid salts. | Low. Generates pinacol (MW 118), a significant mass waste. |
| Purification | Streaking: Acids often streak on silica. Removal: Excess acid washes out with basic water. | Co-elution: Pinacol is non-polar and often co-elutes with product. Detection: Pinacol is UV-silent, making it a "ghost" impurity. |
Decision Matrix: When to Use Which?
Figure 2: Strategic selection workflow based on substrate stability and process scale.
Experimental Protocols
Standard Protocol: Boronic Acid (High Reactivity)
Best for: Stable substrates, scale-up, and difficult couplings where high
-
Charge: Aryl halide (1.0 equiv), Boronic Acid (1.1–1.5 equiv), Pd catalyst (e.g.,
, 1-5 mol%). -
Solvent: Degassed 1,4-Dioxane/Water (4:1). Note: Water is essential for solubility of inorganic bases.
-
Base:
or (2.0–3.0 equiv). -
Reaction: Heat to 80–100°C under
or Ar. -
Workup: Partition between EtOAc and 1M NaOH . The basic wash converts excess boronic acid to the water-soluble boronate, removing it from the organic layer.
Standard Protocol: Pinacol Ester (High Stability)
Best for: Unstable heterocycles, parallel synthesis (long shelf life).
-
Charge: Aryl halide (1.0 equiv), Pinacol Ester (1.2–1.5 equiv), Pd catalyst.
-
Solvent: 1,4-Dioxane/Water (5:1) or DMF/Water. Critical: You must add water to facilitate hydrolysis.
-
Base:
or . -
Reaction: Heat to 90–110°C. Note: Often requires higher temperatures than acids to drive the hydrolysis/transmetallation equilibrium.
Specialized Protocol: Removing Pinacol Contamination
The "Pinacol Problem" is a common failure in purification. Pinacol is UV-inactive and streaks, contaminating products.
Method A: The Hexane Crash (For Solids)
-
Concentrate the crude mixture to dryness.
-
Add a minimal amount of Hexanes or Pentane.
-
Cool to -20°C. Pinacol is soluble in hexanes; many polar biaryls are not.
-
Filter the solid product.[3]
Method B: Oxidative Workup (Chemical Destruction) Use this if the product is stable to oxidation but you cannot separate pinacol.
-
After coupling, cool mixture to RT.
-
Add 1:1 mixture of THF and aqueous
. -
Add
(4 equiv) and stir for 20 mins. -
Mechanism: Periodate oxidizes pinacol to acetone (volatile) and boric acid (water soluble).
-
Extract with EtOAc; the pinacol byproduct is chemically destroyed [2].
References
-
Kinetics of Transmetallation: Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Source: Journal of the American Chemical Society / PMC. URL:[Link]
-
Pinacol Removal & Purification: Title: Selection of boron reagents for Suzuki–Miyaura coupling. Source: Chemical Society Reviews. URL:[Link]
-
Protodeboronation Mechanisms: Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Source: Journal of the American Chemical Society.[4] URL:[Link]
-
Practical Guide & Troubleshooting: Title: Suzuki-Miyaura cross-coupling: Practical Guide. Source: Yoneda Labs. URL:[Link]
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
Comparative Mass Spectrometry Profiling: Elucidating the Fragmentation Dynamics of (2-(Thiophen-2-yl)phenyl)boronic Acid
Content Type: Technical Comparison & Application Guide Subject: (2-(Thiophen-2-yl)phenyl)boronic acid (CAS: N/A for specific isomer, Analogous to Suzuki Intermediates) Audience: Medicinal Chemists, Analytical Scientists, and DMPK Researchers.
Executive Summary: The "Boronic Acid Paradox"
(2-(Thiophen-2-yl)phenyl)boronic acid is a critical synthon in Suzuki-Miyaura cross-coupling, particularly for synthesizing conjugated organic semiconductors and biaryl pharmaceuticals. However, its mass spectrometry (MS) characterization presents a unique challenge known as the "Boronic Acid Paradox."
While the molecule is chemically simple (MW ~204.05 Da), its gas-phase behavior is complex. Under electrospray ionization (ESI), it exists in a dynamic equilibrium between the monomeric acid , dehydrated boroxine trimers , and esterified adducts .
This guide compares the two primary detection strategies—Native Negative Mode ESI vs. Pinacol Ester Derivatization —to determine which method yields superior sensitivity and structural fidelity.
Technical Specifications & Theoretical Profile
| Feature | Specification |
| Compound Name | (2-(Thiophen-2-yl)phenyl)boronic acid |
| Formula | |
| Monoisotopic Mass | 204.0416 Da ( |
| Isotopic Signature | Distinct |
| pKa (Approx) | ~8.5–9.0 (Boronic acid group) |
| LogP | ~2.5 (Moderately lipophilic) |
Comparative Analysis: Native vs. Derivatized Workflows
Method A: Native ESI (Negative Mode)
Best For: Rapid screening, impurity profiling, and avoiding sample prep artifacts.
-
Mechanism: Deprotonation of the boronic acid hydroxyl group to form
. -
Primary Signal: m/z 203.0 (
). -
Key Challenge: Spontaneous dehydration in the source leads to "ghost peaks" at m/z 185 (anhydride) and m/z 556 (boroxine trimer).
Method B: Pinacol Ester Derivatization (Positive Mode)
Best For: Quantitative DMPK studies, trace analysis, and automated LC-MS runs.
-
Mechanism: Chemical conversion to the boronic acid pinacol ester prior to injection.
-
Primary Signal:
or . -
Advantage: "Locks" the boron species, preventing trimerization and stabilizing the signal.
Performance Head-to-Head
| Metric | Method A: Native ESI (-) | Method B: Pinacol Ester ESI (+) |
| Sensitivity | Moderate (Ionization is pH dependent) | High (Protonates easily) |
| Spectral Complexity | High (Monomer/Trimer mix) | Low (Single dominant species) |
| Sample Prep Time | Instant (Dissolve & Shoot) | 30 mins (Incubation required) |
| Linearity | Poor (Concentration-dependent trimerization) | Excellent ( |
| Solvent Compatibility | Requires basic modifiers ( | Compatible with Formic Acid |
Fragmentation Mechanism & Pathways[1][2][3]
Understanding the fragmentation is crucial for distinguishing the parent boronic acid from its degradation products (protodeboronation).
The Fragmentation Logic
-
Dehydration (Path A): Loss of water is the most facile pathway, often occurring in-source.
-
Protodeboronation (Path B): Cleavage of the C-B bond. This is the diagnostic transition for structural confirmation.
-
Thiophene Cleavage (Path C): High-energy fragmentation of the heterocyclic ring (rare in soft ESI).
Graphviz Pathway Diagram
Figure 1: ESI(-) Fragmentation pathway for (2-(Thiophen-2-yl)phenyl)boronic acid.[1][2] The transition m/z 203 → 159 is the most reliable MRM transition.
Experimental Protocols
Protocol A: Optimized Native Analysis (LC-MS/MS)
Use this for purity checks of raw materials.
-
Solvent System: Avoid Methanol (forms methyl esters). Use Acetonitrile/Water .[3]
-
Mobile Phase Modifier: 0.1% Ammonium Hydroxide (
) or Ammonium Acetate (10mM). Do not use Formic Acid , as low pH suppresses ionization in negative mode. -
Column: C18 (high carbon load to retain the polar acid).
-
MS Settings:
-
Polarity: Negative.
-
Source Temp: < 350°C (Minimize thermal dehydration).
-
Cone Voltage: Low (20-30V) to preserve the molecular ion.
-
Protocol B: Pinacol Ester Derivatization
Use this for pharmacokinetic (PK) studies or precise quantification.
-
Reaction Mix: Combine 50 µL sample (in MeCN) + 50 µL Pinacol solution (10 mg/mL in MeCN) + 10 µL Formic Acid.
-
Incubation: Heat at 60°C for 15 minutes.
-
Analysis: Analyze in ESI Positive Mode .
-
Target Ion: Look for
.-
Calculation:
. -
Monitor m/z 287 (
).
-
Diagnostic Ion Table
Use these values to program Multiple Reaction Monitoring (MRM) methods.
| Ion Type | Formula | m/z ( | Interpretation |
| Precursor | 203.0 | Deprotonated Parent (Quantifier) | |
| Fragment 1 | 185.0 | Loss of Water (Qualitative) | |
| Fragment 2 | 159.0 | Loss of | |
| Fragment 3 | 43.0 | Borate anion (Non-specific) | |
| Artifact | 556.1 | Boroxine Trimer (Avoid) |
References
-
Mechanism of Arylboronic Acid Fragmentation
-
Lozano, A. I., et al. "The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids." International Journal of Molecular Sciences, 2019.
-
-
ESI-MS of Boronic Acids
-
Boronic Ester Stability & Analysis
-
Xu, J., et al. "Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC." Journal of Liquid Chromatography & Related Technologies, 2014.[4]
-
-
General Fragmentation Rules
-
RSC Publishing. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for structural elucidation." Natural Product Reports, 2016.
-
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2-(Thiophen-2-yl)phenyl)boronic Acid
For researchers and professionals in drug development, the synthesis and handling of specialized reagents like (2-(Thiophen-2-yl)phenyl)boronic acid are routine. However, the lifecycle of these chemicals extends beyond their use in a reaction. Proper disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of (2-(Thiophen-2-yl)phenyl)boronic acid, grounded in established safety principles and regulatory awareness.
The fundamental principle guiding this protocol is risk mitigation. Due to the compound's specific chemical properties and the general hazards associated with boronic acids and thiophene derivatives, (2-(Thiophen-2-yl)phenyl)boronic acid must be treated as hazardous chemical waste.[1][2] Adherence to your institution's Environmental Health & Safety (EHS) guidelines and local regulations is paramount.[3][4]
Hazard Profile and Risk Assessment
While a specific Safety Data Sheet (SDS) for (2-(Thiophen-2-yl)phenyl)boronic acid may not be universally available, a reliable hazard profile can be constructed by assessing analogous compounds, specifically thiophene-2-boronic acid and other substituted phenylboronic acids.[1][5] The primary hazards are consistent across this chemical class.
Table 1: Hazard Profile of (2-(Thiophen-2-yl)phenyl)boronic Acid (Inferred)
| Hazard Classification | GHS Hazard Statement | Associated Risks & Causality |
|---|---|---|
| Acute Oral Toxicity | H302: Harmful if swallowed | Ingestion can lead to systemic toxicity. The boronic acid moiety can interfere with biological processes.[6] |
| Skin Irritation | H315: Causes skin irritation | Direct contact can cause localized redness, inflammation, and discomfort. Prolonged exposure may lead to more severe dermatitis.[7][8] |
| Serious Eye Irritation | H319: Causes serious eye irritation | The compound can cause significant irritation, pain, and potential damage to the cornea upon contact with eyes.[8] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[6] |
| Environmental Hazard | (Not formally classified) | Thiophene derivatives and organoboron compounds can be harmful to aquatic life. Improper disposal can lead to environmental contamination.[3][9][10] |
This risk profile mandates that all handling and disposal operations be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) and Safety Measures
Before beginning any waste handling procedures, ensure a safe work environment and proper PPE.[1]
-
Engineering Controls : All waste handling and consolidation should be performed inside a certified chemical fume hood to minimize inhalation exposure.[2][11]
-
Eye and Face Protection : Wear chemical safety goggles with side shields or a full-face shield to protect against splashes.[7][10]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and dispose of contaminated gloves as hazardous waste.[2][11]
-
Body Protection : A lab coat or chemically impervious apron is required to prevent skin contact.[2]
Primary Disposal Protocol: Hazardous Waste Collection
The universally recommended and safest method for disposing of (2-(Thiophen-2-yl)phenyl)boronic acid is through your institution's official hazardous waste management program.[9][12] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[2][3]
-
Waste Segregation : It is critical to collect waste containing (2-(Thiophen-2-yl)phenyl)boronic acid separately from other chemical waste streams.[1][13] Do not mix it with incompatible materials like strong oxidizing agents, acids, or bases unless it is part of a documented and approved reaction quench/workup procedure.[2][14] Maintain separate containers for solid and liquid waste.[5]
-
Container Selection : Use a designated hazardous waste container that is chemically compatible with the waste. For instance, if the waste is in an organic solvent, a solvent-safe container is required. The container must be in good condition and have a secure, tightly-sealing lid.[1][15]
-
Proper Labeling : The waste container must be clearly labeled. Affix a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "HAZARDOUS WASTE".[16]
-
The full, unabbreviated chemical name: "(2-(Thiophen-2-yl)phenyl)boronic acid".[1][2]
-
A list of all other components in the container, including solvents and their approximate concentrations.[2]
-
The relevant hazard classifications (e.g., "Irritant," "Harmful if Swallowed").[9]
-
-
Secure Storage : Store the sealed and labeled waste container in a designated hazardous waste Satellite Accumulation Area (SAA) within your laboratory.[5] This area should be well-ventilated, away from sources of ignition or incompatible chemicals, and ideally within secondary containment to prevent spills.[2][17] Keep the container closed at all times except when adding waste.[1][5]
-
Arrange for Disposal : Contact your institution's EHS department to schedule a pickup for the hazardous waste.[12] Follow their specific procedures for waste consolidation and collection.
The following diagram outlines the standard workflow for this primary disposal method.
Caption: Standard workflow for hazardous waste disposal.
Alternative Disposal Method: In-Lab Neutralization (Requires EHS Approval)
For some simple, non-hazardous boronic acids, in-lab neutralization may be an option in small quantities, but this requires a thorough risk assessment and explicit prior approval from your institution's EHS department .[2][12] This is not the default or recommended procedure for (2-(Thiophen-2-yl)phenyl)boronic acid due to the presence of the thiophene ring and the potential for unknown side reactions.[2]
If approved, a general procedure for neutralizing a weak acid is as follows:
-
Preparation : In a chemical fume hood, dilute the aqueous waste containing the boronic acid in a large, appropriate container.[12]
-
Neutralization : Slowly and with constant stirring, add a mild base such as sodium bicarbonate (baking soda).[12][18] This will convert the boronic acid into a less reactive boronate salt. Avoid using strong bases, which can cause a rapid and exothermic reaction.
-
pH Monitoring : Use a calibrated pH meter or pH strips to monitor the solution's pH. Continue adding the base in small portions until the pH is within the neutral range specified by your local water authority (typically between 5.5 and 9.0).[2][19]
-
Final Disposal : The disposal of the neutralized solution is dictated by local regulations. It may be permissible for drain disposal with copious amounts of water, but this requires explicit confirmation from EHS and your local water authority.[12] Otherwise, it must be collected as hazardous aqueous waste.
The decision to proceed with neutralization must be made in consultation with safety professionals, as illustrated in the decision workflow below.
Caption: Decision workflow for selecting the correct disposal method.
Spill Management
In the event of a spill, prompt and safe cleanup is essential.
-
Evacuate and Alert : Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.[9]
-
PPE : Before cleaning, don the appropriate PPE as described in Section 2.[9]
-
Containment : For solid spills, carefully sweep up the material to avoid generating dust and place it into a labeled hazardous waste container.[20][21] For liquid spills, contain the spill with an inert absorbent material like vermiculite or sand (do not use combustible materials like paper towels).[9]
-
Cleanup : Use non-sparking tools to collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[9]
-
Decontamination : Thoroughly decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[9]
By adhering to these rigorous protocols, you ensure the safety of yourself and your colleagues, maintain compliance with regulations, and protect the environment. When in doubt, always consult your organization's EHS officer or a certified waste disposal service.[3]
References
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. [Link]
-
Lab Alley. (n.d.). How and Why to Neutralize Boric Acid. [Link]
-
Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Thiophene. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733960, 2-Thiopheneboronic acid. [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. [Link]
-
University of Cincinnati. (n.d.). Advisory 7.3 - Hazardous/Chemical Waste Disposal. [Link]
-
University of Toronto, Department of Chemistry. (n.d.). Hazardous Waste Storage and Disposal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 6. 2-Thiopheneboronic acid | C4H5BO2S | CID 2733960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
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- 20. fishersci.com [fishersci.com]
- 21. derthon.com [derthon.com]
Personal protective equipment for handling (2-(Thiophen-2-yl)phenyl)boronic acid
This guide outlines the operational safety, handling, and disposal protocols for (2-(Thiophen-2-yl)phenyl)boronic acid .[1] As a specialized organoboron building block used primarily in Suzuki-Miyaura cross-coupling reactions, its safe handling requires protocols that address both the boronic acid moiety (irritant, Lewis acid) and the thiophene substituent (sulfur-containing heterocycle).[1]
Chemical Profile & Hazard Assessment
Compound: (2-(Thiophen-2-yl)phenyl)boronic acid Structure: Ortho-substituted biaryl boronic acid.[1] CAS: Note: Specific CAS for the ortho-isomer is often proprietary or unlisted in public catalogs.[1] Safety data is derived via "Read-Across" toxicology from the para-isomer (CAS 362612-66-6) and generic phenylboronic acids.[1]
| Property | Description | Operational Implication |
| Physical State | Off-white to beige solid powder.[1] | High Risk: Dust generation during weighing. |
| Acidity (pKa) | ~8.0–9.0 (Boronic acid group).[1] | Mild Lewis acid; reversible binding to biological diols (mucous membranes). |
| Stability | Hygroscopic; susceptible to protodeboronation.[1] | Store cold (2–8°C) under inert atmosphere to prevent degradation. |
| Primary Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.). | Standard irritant protocols apply; treat as potentially bioactive. |
Personal Protective Equipment (PPE) Strategy
The primary route of exposure is inhalation of dust and dermal contact with solutions.[1] The boronic acid functional group can reversibly covalently bond with hydroxyl groups on biological surfaces (e.g., corneas, lung tissue), leading to sustained irritation.
PPE Decision Matrix
Caption: Operational logic for selecting PPE based on physical state.[1] Solid handling requires stricter respiratory and eye protection due to dust dispersion risks.[1]
Specific Gear Recommendations
-
Hand Protection:
-
Eye Protection:
-
Standard: ANSI Z87.1 Safety Glasses with side shields.
-
High Dust: Unvented chemical goggles are required if weighing outside a hood (strongly discouraged).
-
-
Respiratory Protection:
-
Engineering Control: All solid handling must occur inside a certified chemical fume hood.
-
Backup: If hood access is impossible, an N95 (US) or P2 (EU) particulate respirator is mandatory.
-
Operational Handling Protocols
Protocol A: Safe Weighing & Transfer
Goal: Minimize dust exposure and moisture contamination.[1]
-
Preparation:
-
Transfer:
-
Use an anti-static spatula (plastic or coated) to prevent "jumping" of the static-prone powder.[1]
-
Critical Step: Do not leave the container open. Boronic acids can slowly dehydrate to boroxines (anhydrides) or hydrolyze, altering stoichiometry.
-
-
Cleanup:
-
Wipe the balance area with a damp paper towel (water/surfactant) immediately after use to capture invisible dust.
-
Protocol B: Reaction Setup (Suzuki Coupling Context)
Goal: Prevent catalyst poisoning and side reactions.
-
Solvent Degassing: Thiophene moieties can poison Palladium catalysts if oxidized. Ensure solvents are rigorously degassed (sparged with Argon/Nitrogen) before adding the boronic acid.
-
Base Addition: Add the base (e.g.,
) after the boronic acid is dissolved to prevent rapid protodeboronation, which is accelerated in basic aqueous media.
Emergency Response & Spill Management
Spill Cleanup Workflow
Caption: Step-by-step decision tree for containing and cleaning spills. Note the restriction on bleach for thiophene-containing compounds.[1]
First Aid Measures:
-
Eye Contact: Rinse immediately with water for 15 minutes.[2][3][4] Boronic acids can bind to corneal sugars; immediate dilution is critical to reverse equilibrium.
-
Skin Contact: Wash with soap and water.[2][3] Do not use alcohol/solvents, which may enhance absorption.
Waste Disposal & Logistics
Waste Classification:
-
US EPA: Not specifically RCRA listed (P or U list), but treat as Characteristic Waste (Ignitable if in solvent) or Toxic due to the thiophene moiety.[1]
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid) due to the oxidizable sulfur in the thiophene ring.
Disposal Protocol:
-
Solid Waste: Collect in a dedicated solid waste container labeled "Organoboron Solids."
-
Liquid Waste:
-
Combine with "Non-Halogenated Organic Solvents" (unless dissolved in DCM/Chloroform).
-
Labeling: Explicitly list "(2-(Thiophen-2-yl)phenyl)boronic acid" on the tag. Do not simply write "Boronic Acid Waste."
-
-
Destruction (Professional): Incineration is the preferred method. The boron ultimately forms Boron Oxide (
) ash, and sulfur forms (scrubbed).
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2733960, Thiophen-2-ylboronic acid. (Used for read-across toxicology of thiophene-boronic acid class). Link
-
Thermo Fisher Scientific. Safety Data Sheet: Phenylboronic acid. (Base reference for aryl boronic acid handling). Link
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (Source for chemical stability and protodeboronation mechanisms).
-
Sigma-Aldrich. Safety Data Sheet: 2-Thienylboronic acid. (Specific hazard data for the thiophene moiety). Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
